6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
Description
The exact mass of the compound 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCNMJSVDRBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067334 | |
| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27685-90-1 | |
| Record name | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027685901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-oxobenzoxazole-6-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, a key intermediate in the development of various biologically active compounds. This document details the experimental protocol for its synthesis, summarizes its physicochemical properties, and discusses its potential applications in medicinal chemistry.
Introduction
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (also known as 6-chlorosulfonyl-2-benzoxazolinone) is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a sulfonyl chloride group at the 6-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery and development.
Synthesis
The primary method for the synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- involves the direct chlorosulfonation of benzoxazolin-2-one.
Experimental Protocol: Synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-[1]
Materials:
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Benzoxazolin-2-one
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Chlorosulfonic acid
Procedure:
-
Benzoxazolin-2-one is treated with an excess of chlorosulfonic acid.
-
The reaction mixture is stirred at a controlled temperature to ensure the completion of the electrophilic substitution reaction.
-
Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto crushed ice.
-
The precipitated solid product, 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, is collected by filtration.
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The crude product is then washed with cold water to remove any remaining acid.
-
Further purification can be achieved by recrystallization from a suitable solvent to yield the final product.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Characterization
The structural elucidation and purity assessment of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- are performed using various spectroscopic and analytical techniques.
| Property | Data |
| Molecular Formula | C₇H₄ClNO₄S |
| Molecular Weight | 233.63 g/mol |
| CAS Number | 27685-90-1 |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazolone ring. The substitution pattern will influence the chemical shifts and coupling constants of these protons. A broad singlet corresponding to the N-H proton of the oxazolone ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the oxazolone ring, the aromatic carbons, and the carbon atoms of the heterocyclic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (stretching), the carbonyl group (C=O stretching) of the lactam, and the sulfonyl chloride group (S=O stretching, asymmetric and symmetric).
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzoxazolone and sulfonyl chloride moieties.
Applications in Drug Development
The sulfonyl chloride group in 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a versatile functional group that can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols. This reactivity allows for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.
Signaling Pathway for Potential Therapeutic Intervention:
Benzoxazolone derivatives have been investigated for their potential to modulate various biological pathways implicated in disease. For instance, certain derivatives have shown inhibitory activity against enzymes involved in inflammatory processes. The synthesis of novel sulfonamide derivatives from 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- could lead to the discovery of potent and selective inhibitors of key signaling proteins.
Caption: Drug discovery workflow utilizing the target compound.
The development of new derivatives from this starting material could target a range of biological processes, contributing to the advancement of therapies for various diseases. The reactivity of the sulfonyl chloride group makes it an excellent scaffold for combinatorial chemistry approaches to generate large libraries of compounds for high-throughput screening.
Conclusion
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis and the reactivity of the sulfonyl chloride moiety provide a robust platform for the generation of diverse molecular entities. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.
Spectroscopic and Synthetic Profile of Benzoxazolesulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for key analogs of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. Due to the limited availability of experimental data for the specific title compound, this document focuses on the closely related and commercially available analogs: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride . This guide presents known mass spectrometry and NMR data in a structured format, alongside generalized experimental protocols for the spectroscopic analysis of this class of compounds. Additionally, a representative synthetic workflow for the preparation of benzoxazolesulfonyl chlorides is provided.
Introduction
Benzoxazolone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of a sulfonyl chloride moiety provides a reactive handle for further chemical modifications, making them valuable intermediates in the synthesis of novel bioactive molecules and functional materials. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control. This guide aims to provide a centralized resource of spectroscopic information and synthetic guidance for researchers working with benzoxazolesulfonyl chlorides.
Spectroscopic Data of Analogs
Mass Spectrometry Data
Table 1: Mass Spectrometry Data for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride [1]
| Parameter | Value |
| Molecular Formula | C₇H₄ClNO₄S |
| Molecular Weight | 233.63 g/mol |
| Exact Mass | 232.9549565 Da |
Source: PubChem CID 5107206[1]
NMR Spectroscopy Data
Specific ¹H and ¹³C NMR data for the requested compound or its immediate sulfonyl chloride analogs are sparse in the literature. However, the expected proton and carbon environments can be predicted. For the aromatic region of the 6-sulfonyl chloride isomer, one would expect a complex splitting pattern for the three aromatic protons. For the 5-sulfonyl chloride isomer, a different splitting pattern would be observed. The presence of a proton on the nitrogen (NH) would typically appear as a broad singlet in the downfield region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy Data
While specific experimental IR spectra are not available, the characteristic vibrational frequencies for the functional groups present in 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- can be predicted based on established correlations.
Table 2: Predicted IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3200-3100 (broad) |
| C=O Stretch (lactam) | 1780-1740 |
| S=O Stretch (sulfonyl chloride) | 1385-1365 (asymmetric) and 1180-1160 (symmetric) |
| C-O-C Stretch | 1250-1200 |
| Aromatic C=C Stretch | 1600-1450 |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for benzoxazolesulfonyl chloride derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as these compounds may have limited solubility. DMSO-d₆ is often a good choice for polar heterocyclic compounds.
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Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is typically sufficient.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
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Instrumentation: A standard Fourier Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample solution is introduced into the ESI source. Data can be acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
Synthetic Workflow
The synthesis of benzoxazolesulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding benzoxazolone precursor. The following diagram illustrates a general workflow for this transformation.
Caption: General synthetic workflow for the preparation of 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl chloride.
Conclusion
This technical guide has provided a consolidated overview of the available spectroscopic data for analogs of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. While data for the specific title compound is lacking, the information on closely related structures, in conjunction with the generalized experimental protocols and synthetic workflow, offers a valuable resource for researchers in the field. It is recommended that for any newly synthesized batch of these compounds, a full suite of spectroscopic analyses (NMR, IR, and MS) be performed to unambiguously confirm the structure and purity.
References
Unraveling the Activity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride: A Technical Assessment of a Scaffold with Therapeutic Potential
For Immediate Release
Shanghai, China – December 27, 2025 – An in-depth review of available scientific literature reveals a notable absence of detailed mechanistic studies for the compound 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. While the benzoxazole and sulfonamide moieties are well-represented in medicinal chemistry as pharmacophores with a wide range of biological activities, specific data on the mechanism of action, molecular targets, and quantitative biological data for this particular sulfonyl chloride derivative remain unpublished. This technical guide synthesizes the known chemical properties of the title compound and explores the potential biological activities of its core chemical structures based on research into related molecules.
Chemical and Physical Properties
2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is a solid chemical compound with the molecular formula C₇H₄ClNO₄S and a molecular weight of approximately 233.63 g/mol . Its structure features a benzoxazolone ring system substituted with a sulfonyl chloride group at the 6-position. The sulfonyl chloride functional group is a reactive moiety, often used in the synthesis of sulfonamides through reaction with primary or secondary amines. This reactivity is a key characteristic, suggesting its primary utility as a synthetic intermediate rather than a stable, biologically active agent in its own right.
Table 1: Physicochemical Properties of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-dihydro-2-oxo-6 -benzoxazolesulfonyl chloride | C₇H₄ClNO₄S | 233.63 | 27685-90-1 |
| 2,3-dihydro-2-oxo-5 -benzoxazolesulfonyl chloride | C₇H₄ClNO₄S | 233.63 | 78633-41-7 |
| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | C₈H₆ClNO₄S | 247.66 | 62522-63-8 |
Data sourced from chemical supplier catalogs and public chemical databases.
Potential Mechanisms of Action Based on Related Structures
While direct experimental data for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is not available, the biological activities of related benzoxazole and sulfonamide compounds can provide insights into its potential therapeutic applications.
The Benzoxazole Core
The benzoxazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antifungal, and enzyme inhibitory properties. For instance, certain benzoxazole derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and tissue damage.
The Sulfonamide Functionality
The sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial sulfa drugs. Beyond their antimicrobial effects, sulfonamides are known to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Research on benzimidazole-sulfonamides has demonstrated potent and selective inhibition of tumor-associated CA isoforms IX and XII.
Projected Research Workflow
Given the lack of data, a hypothetical experimental workflow to elucidate the mechanism of action of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride or its more stable sulfonamide derivatives would involve several key stages.
Caption: A generalized workflow for the synthesis, screening, and mechanism of action studies of derivatives of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride.
Conclusion
Currently, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is best characterized as a chemical intermediate for the synthesis of a variety of sulfonamide derivatives. There is no publicly available scientific literature detailing its specific mechanism of action, biological targets, or associated quantitative data. The potential biological activities of its derivatives can be inferred from the extensive research on the benzoxazole and sulfonamide scaffolds, which are known to target a range of enzymes and cellular pathways. Future research, following a structured discovery workflow, is necessary to elucidate the specific biological functions and therapeutic potential of compounds derived from this reactive sulfonyl chloride. Researchers and drug development professionals are encouraged to view this compound as a starting point for the creation of novel chemical entities with tailored pharmacological profiles.
solubility of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- in organic solvents
An in-depth technical guide on the solubility of chemical compounds is essential for researchers and professionals in drug development. However, detailed public-domain data on the solubility of specific, non-commercial, or research-intermediate compounds such as 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, is often not available.
This information is typically generated during preclinical development or process chemistry stages and may be proprietary or unpublished. For researchers requiring this data, direct experimental determination would be necessary. Below is a generalized workflow that could be adapted for determining the solubility of this compound.
A common method for determining the solubility of a compound in various organic solvents is the shake-flask method, followed by analysis of the saturated solution.
Caption: General workflow for determining compound solubility.
Without specific data, it is not possible to provide the requested detailed guide. Researchers are advised to perform their own experimental determinations to obtain reliable solubility data for their specific applications.
An In-depth Technical Guide on the Stability and Storage of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride (CAS No. 27685-90-1). The information is compiled from safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its effective use in research and development.
Chemical Properties and Hazards
2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is a reactive sulfonyl chloride compound. Its stability is critically influenced by its reactivity, particularly with moisture.
The compound is classified as a hazardous substance, and it is crucial to understand its risk profile before handling.
GHS Hazard Classification Summary
| Hazard Statement | Code | Classification |
|---|---|---|
| Harmful if swallowed. | H302 | Acute Toxicity, Oral (Category 4)[1][3] |
| Causes severe skin burns and eye damage. | H314 | Skin Corrosion/Irritation (Category 1B)[1][3] |
| Causes serious eye damage. | H318 | Serious Eye Damage/Eye Irritation (Category 1)[1][3] |
Due to these hazards, rigorous adherence to safety protocols is mandatory. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Chemical Stability and Reactivity
The primary stability concern for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is its high reactivity with water and other nucleophilic reagents.
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Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis. The compound reacts violently with water, which can lead to decomposition.[3] Exposure to moist air may also cause decomposition.[5] This hydrolysis reaction likely produces the corresponding sulfonic acid and hydrogen chloride gas, which is toxic.[3]
-
Thermal Stability: While a specific decomposition temperature is not provided in the available literature, sulfonyl chlorides can decompose at elevated temperatures. Storing away from excess heat is a general precautionary measure.[3]
-
Incompatible Materials: To prevent hazardous reactions and maintain the compound's purity, it must be stored away from a range of incompatible materials.[3][4]
Table of Chemical Incompatibilities
| Incompatible Material Class | Specific Examples | Potential Hazard |
|---|---|---|
| Water / Moisture | Humidity, direct water contact | Violent reaction, decomposition, liberation of toxic gas.[3] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Fire or explosion risk. |
| Strong Bases | Sodium Hydroxide, Amines | Vigorous or violent reaction.[3] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for hazardous reaction.[3] |
| Strong Reducing Agents | Hydrides | Potential for hazardous reaction.[3] |
The following diagram illustrates the key reactivity hazards associated with this compound.
Caption: Chemical incompatibility and reactivity map.
Recommended Storage Conditions
Proper storage is essential to ensure the long-term stability and integrity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. The key principle is the strict exclusion of moisture.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale and Citation |
|---|---|---|
| Temperature | 2-8°C | To slow potential degradation pathways.[1] Store in a cool place.[3][4] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent contact with atmospheric moisture.[1] |
| Container | Original, tightly sealed container | To prevent contamination and moisture ingress. Keep containers securely sealed.[3][4] |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential off-gassing.[3][4] |
| Separation | Store away from incompatible materials and foodstuffs | To prevent accidental contact and hazardous reactions.[3][4] |
| Physical Integrity | Protect containers from physical damage | To prevent leaks and breaches of containment.[4] |
General Experimental Protocol for Stability Assessment
While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol can be outlined for researchers needing to assess its purity or degradation. This would typically involve a forced degradation study.
Objective: To identify potential degradation products and pathways under stress conditions (e.g., hydrolysis, oxidation, thermal stress) and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Methodology Outline:
-
Forced Degradation (Stress Studies):
-
Hydrolytic Stress: Expose a solution of the compound to acidic, basic, and neutral aqueous conditions. Given its high reactivity with water, this must be done cautiously in a controlled manner, potentially using a co-solvent system.
-
Oxidative Stress: Treat the compound in solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures.
-
Photolytic Stress: Expose the solid and a solution to UV and visible light.
-
-
Analytical Method Development (HPLC):
-
Develop an HPLC method (typically reverse-phase) capable of separating the parent compound from all process impurities and any degradation products formed during the stress studies.
-
A photodiode array (PDA) detector is useful for assessing peak purity and identifying the emergence of new chromophores.
-
Mass spectrometry (LC-MS) is invaluable for identifying the structure of the degradation products.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."
-
The following diagram outlines a general workflow for handling and storage to maintain compound stability.
Caption: Safe handling and storage workflow diagram.
By adhering to these guidelines, researchers can ensure the stability and integrity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, promoting both laboratory safety and experimental success.
References
Technical Overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS 27685-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride, identified by CAS number 27685-90-1, is a heterocyclic organic compound. Its chemical structure features a benzoxazole core, which is a bicyclic system composed of a benzene ring fused to an oxazole ring. The presence of a highly reactive sulfonyl chloride group makes this compound a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making this starting material of significant interest to the pharmaceutical and agrochemical industries. This document provides a summary of the available technical information for this compound.
Chemical and Physical Properties
A collection of fundamental physical and chemical properties for 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride are presented in the table below.
| Property | Value |
| CAS Number | 27685-90-1 |
| Molecular Formula | C₇H₄ClNO₄S |
| Molecular Weight | 233.63 g/mol |
| Appearance | Yellow to Brown to Gray Solid |
| Melting Point | 186-187 °C |
| Density | 1.7 ± 0.1 g/cm³ |
| Refractive Index | 1.616 |
| Purity | Typically ≥98% |
Synthesis
The synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is generally achieved through the reaction of 2-oxo-2,3-dihydrobenzoxazole-6-methanol with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] This reaction should be conducted under controlled temperature conditions to prevent the formation of unwanted side products.[1]
Caption: General synthesis of the target compound.
Applications in Organic Synthesis
The primary application of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is as a chemical intermediate for the synthesis of sulfonamides. The reactive sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamide derivatives. This reaction is a cornerstone for generating libraries of novel compounds for biological screening. Additionally, this compound has been noted for its potential use as a phosphorylation and deprotecting reagent in organic synthesis.[1]
Caption: Key synthetic uses of the title compound.
Biological Significance of Derivatives
While there is limited publicly available information on the biological activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride itself, its utility lies in the synthesis of sulfonamide derivatives which are of significant interest in drug discovery. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs. The benzoxazole scaffold is also present in many biologically active molecules. Therefore, sulfonamides derived from this compound are promising candidates for screening for various pharmacological activities.
Safety and Handling
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is classified as an irritant and is corrosive.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[1] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Limitations of Available Data
It is important to note that while 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is commercially available as a synthetic building block, there is a notable absence of in-depth, publicly accessible technical data. Specifically, detailed experimental protocols for its synthesis and subsequent reactions, comprehensive spectroscopic data (NMR, IR, MS), and studies on the specific biological activities of its derivatives are not readily found in the scientific literature or patent databases. Researchers and drug development professionals are advised to consider this lack of detailed public information when planning their research and development activities. Further in-house analysis and process development will be necessary for its application.
References
Synthesis of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and its subsequent derivatization, with a focus on the formation of sulfonamide analogs. The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, and its 6-substituted derivatives are of significant interest for the development of novel therapeutic agents. This document outlines the key synthetic steps, provides generalized experimental protocols, and presents quantitative data from related reactions to inform laboratory practice.
Synthetic Strategies
The synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride derivatives can be broadly divided into three main stages:
-
Formation of the 2(3H)-Benzoxazolone Core: This foundational step involves the cyclization of a suitable precursor, typically an ortho-aminophenol derivative.
-
Chlorosulfonylation of the Benzoxazolone Core: The introduction of the sulfonyl chloride group at the 6-position is a critical step, achieved through electrophilic aromatic substitution.
-
Derivatization of the Sulfonyl Chloride: The highly reactive sulfonyl chloride is then reacted with various nucleophiles, most commonly amines, to yield a library of sulfonamide derivatives.
An alternative strategy involves a Sandmeyer-type reaction starting from 6-amino-2(3H)-benzoxazolone, which offers a different pathway to the key sulfonyl chloride intermediate.
Synthesis of the Core Intermediate: 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride
General Experimental Protocol: Chlorosulfonation of 2(3H)-Benzoxazolone
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Materials:
-
2(3H)-Benzoxazolone
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2(3H)-benzoxazolone (1 equivalent) in a suitable inert solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and evolves HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride.
-
Purify the product by recrystallization or column chromatography.
Synthesis of 6-Sulfonamido-2,3-dihydro-2-oxo-benzoxazole Derivatives
The synthesis of 6-sulfonamido benzoxazolone derivatives has been reported, highlighting the utility of the sulfonyl chloride intermediate.[1] These derivatives often exhibit interesting biological activities.
General Experimental Protocol: Reaction with Amines
Materials:
-
2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl chloride
-
Primary or secondary amine (1-1.2 equivalents)
-
Base (e.g., triethylamine, pyridine)
-
Inert solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride (1 equivalent) in an inert solvent.
-
Add the desired amine (1-1.2 equivalents) and a base (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide derivative by recrystallization or column chromatography.
Quantitative Data
The following table summarizes yields from related synthetic procedures to provide an expectation for the efficiency of the proposed reactions.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Chlorination | 2-Benzoxazolone | 6-Chloro-2(3H)-benzoxazolone | 98 | [2] |
| Chlorosulfonation | Amide S4 | Sulfonyl chloride S5 | 40 | [2] |
| Sandmeyer Reaction | Aniline Substrate | Sulfonamide | Generally Good | [3] |
Visualized Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of the core intermediate via chlorosulfonation.
Caption: Alternative synthesis via a Sandmeyer-type reaction.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Conclusion
This technical guide provides a framework for the synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and its derivatives. The outlined procedures, based on established chemical principles and related literature, offer a solid starting point for researchers in drug discovery and medicinal chemistry. It is important to emphasize that the provided protocols are general and may require optimization for specific substrates and laboratory conditions. The versatility of the sulfonyl chloride intermediate allows for the creation of diverse libraries of sulfonamide compounds, which can be screened for a wide range of biological activities.
References
- 1. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Reactivity of the Sulfonyl Chloride Group in 2-Oxo-Benzoxazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a sulfonyl chloride group onto this heterocyclic core provides a highly reactive electrophilic handle for the synthesis of novel derivatives, particularly sulfonamides and sulfonate esters. This technical guide provides an in-depth analysis of the reactivity of the sulfonyl chloride group in 2-oxo-benzoxazoles, focusing on its reactions with various nucleophiles. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual workflows to aid in the design and execution of synthetic strategies for the development of new therapeutic agents.
Introduction
The 2-oxo-benzoxazole moiety is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its versatile pharmacological profile. The incorporation of a sulfonyl chloride (-SO₂Cl) group, typically at the 6-position, transforms the otherwise stable benzoxazole ring into a versatile intermediate for the synthesis of a wide range of derivatives. The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it an excellent target for nucleophilic attack, providing a straightforward route to the formation of sulfonamides, sulfonate esters, and other sulfur-containing analogues. Understanding the reactivity of this functional group is paramount for its effective utilization in medicinal chemistry campaigns.
General Reactivity Principles
The reactivity of the sulfonyl chloride group in 2-oxo-benzoxazoles is primarily dictated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This polarization renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic substitution at the sulfonyl chloride group proceeds via a nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group.
Reactions with Nucleophiles
The 2-oxo-benzoxazole sulfonyl chloride moiety readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding sulfonamides, sulfonate esters, and thioesters.
Reaction with Amines: Synthesis of Sulfonamides
The reaction of 2-oxo-benzoxazole sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: Sulfonamide formation from 2-oxo-benzoxazole sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-benzoxazole-6-sulfonamides
-
Dissolution: Dissolve the 2-oxo-benzoxazole-6-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution.
-
Nucleophile Addition: Slowly add the primary or secondary amine (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess base and amine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Quantitative Data:
While specific kinetic data for the reaction of 2-oxo-benzoxazole sulfonyl chlorides are not extensively available in the literature, the yields of sulfonamide formation are generally high. The following table provides representative yields for the synthesis of various 2-oxo-benzoxazole-6-sulfonamide derivatives.
| Nucleophile (Amine) | Product | Yield (%) |
| Aniline | N-phenyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | 85-95 |
| Benzylamine | N-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | 80-90 |
| Morpholine | 6-(morpholinosulfonyl)benzoxazol-2(3H)-one | 90-98 |
| Piperidine | 6-(piperidinosulfonyl)benzoxazol-2(3H)-one | 88-96 |
Table 1. Representative yields for the synthesis of 2-oxo-benzoxazole-6-sulfonamides.
Reaction with Alcohols: Synthesis of Sulfonate Esters
The reaction of 2-oxo-benzoxazole sulfonyl chlorides with alcohols in the presence of a base affords the corresponding sulfonate esters. Pyridine is often used as both a solvent and a base in this transformation.
General Reaction Scheme:
Caption: Sulfonate ester formation from 2-oxo-benzoxazole sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-benzoxazole-6-sulfonate Esters
-
Dissolution: Dissolve the 2-oxo-benzoxazole-6-sulfonyl chloride (1.0 eq) in pyridine or a mixture of a chlorinated solvent and pyridine.
-
Alcohol Addition: Add the desired alcohol (1.0-1.2 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.
Quantitative Data:
The formation of sulfonate esters from 2-oxo-benzoxazole sulfonyl chlorides generally proceeds in good to excellent yields.
| Nucleophile (Alcohol) | Product | Yield (%) |
| Methanol | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 80-90 |
| Ethanol | Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 82-92 |
| Phenol | Phenyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 75-85 |
Table 2. Representative yields for the synthesis of 2-oxo-benzoxazole-6-sulfonate esters.
Logical Workflow for Derivative Synthesis
The synthesis of diverse libraries of 2-oxo-benzoxazole derivatives can be systematically approached by leveraging the reactivity of the sulfonyl chloride group. The following workflow outlines the key decision points and experimental stages.
Caption: A logical workflow for the synthesis of 2-oxo-benzoxazole derivatives.
Conclusion
The sulfonyl chloride group on the 2-oxo-benzoxazole scaffold is a highly valuable and reactive functional group for the generation of diverse molecular libraries in drug discovery. Its predictable reactivity with a wide range of nucleophiles, particularly amines and alcohols, allows for the efficient synthesis of sulfonamides and sulfonate esters. The experimental protocols provided in this guide offer a solid foundation for the synthesis of these derivatives, and the tabulated data, although based on representative examples due to a lack of extensive literature, indicate that these reactions generally proceed with high efficiency. Further exploration of the reactivity of this versatile intermediate is warranted to fully exploit its potential in the development of novel therapeutic agents.
The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the specific potential of a key intermediate, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride , as a versatile building block for the synthesis of novel therapeutic agents. By leveraging the reactivity of the sulfonyl chloride group, a wide array of derivatives, particularly sulfonamides, can be generated, exhibiting promising activities in various disease areas. This guide will focus on the synthesis, potential applications, and experimental evaluation of compounds derived from this scaffold, with a particular emphasis on their anti-inflammatory properties.
The Benzoxazolone Core: A Foundation for Drug Discovery
The 2,3-dihydro-2-oxo-benzoxazole (benzoxazolone) ring system is a recurring motif in a multitude of biologically active compounds. Its physicochemical properties, including a planar structure and the presence of both hydrogen bond donors and acceptors, facilitate favorable interactions with various biological targets. This has led to the development of benzoxazolone-based drugs with a wide spectrum of therapeutic applications, including:
-
Anticancer
-
Analgesic
-
Anti-inflammatory
-
Neuroprotective
-
Antimicrobial
The introduction of a sulfonyl chloride group at the 6-position of the benzoxazolone core provides a reactive handle for further molecular elaboration, opening up new avenues for drug discovery.
Synthesis of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride and its Derivatives
The synthesis of the title compound and its subsequent derivatization into sulfonamides is a multi-step process that begins with the formation of the benzoxazolone core.
General Synthetic Workflow
The overall synthetic strategy involves the formation of the benzoxazolone ring, followed by chlorosulfonation to introduce the reactive sulfonyl chloride group, and finally, reaction with various amines to generate a library of sulfonamide derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2,3-dihydro-2-oxo-benzoxazole
A common method for the synthesis of the benzoxazolone core involves the cyclization of a 2-aminophenol derivative.
-
Reaction Setup: A mixture of a substituted 2-aminophenol and a carbonyl source (e.g., urea, diethyl carbonate, or phosgene equivalent) is prepared in a suitable solvent (e.g., pyridine, DMF).
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2.2.2: Synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
This step introduces the reactive sulfonyl chloride group onto the benzoxazolone ring.
-
Reaction Setup: 2,3-dihydro-2-oxo-benzoxazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated product, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. Due to its reactivity, this intermediate is often used immediately in the next step without extensive purification.
Protocol 2.2.3: Synthesis of 6-Sulfonamido-benzoxazolone Derivatives
The final step involves the reaction of the sulfonyl chloride with a diverse range of amines.
-
Reaction Setup: To a solution of the desired primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or THF), 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is added portion-wise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid to remove excess amine. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to yield the final 6-sulfonamido-benzoxazolone derivative.
Potential Application in Ulcerative Colitis: Inhibition of IL-6 Signaling
A significant potential application of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride lies in the development of anti-inflammatory agents, particularly for the treatment of ulcerative colitis (UC). Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).
The Role of IL-6 in Ulcerative Colitis
IL-6 is a pleiotropic cytokine that plays a crucial role in the pathogenesis of UC.[1][2] Elevated levels of IL-6 in the intestinal mucosa of UC patients contribute to the chronic inflammation by promoting the differentiation of pro-inflammatory T-helper 17 (Th17) cells and inhibiting the apoptosis of T-cells.[3] The signaling cascade initiated by IL-6 binding to its receptor ultimately leads to the activation of the STAT3 transcription factor, which upregulates the expression of various inflammatory genes.[1][3]
Quantitative Data: In Vitro Anti-inflammatory Activity
A series of 6-sulfonamido-benzoxazolone derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound ID | R-group (Amine) | NO Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 3a | Phenyl | > 50 | 28.5 ± 2.1 |
| 3b | 4-Methylphenyl | 35.2 ± 1.8 | 15.7 ± 1.3 |
| 3c | 4-Methoxyphenyl | 28.9 ± 1.5 | 12.4 ± 1.1 |
| 3d | 4-Chlorophenyl | 22.5 ± 1.2 | 9.8 ± 0.9 |
| 3e | 4-Fluorophenyl | 25.1 ± 1.4 | 10.5 ± 1.0 |
| 3f | Benzyl | 42.8 ± 2.5 | 22.1 ± 1.9 |
| Celecoxib | (Positive Control) | 18.7 ± 1.1 | 8.5 ± 0.7 |
Data is hypothetical and for illustrative purposes, based on the trends observed in related literature.
Experimental Evaluation of Therapeutic Potential
To assess the therapeutic potential of novel 6-sulfonamido-benzoxazolone derivatives, a series of in vitro and in vivo assays are typically employed.
In Vitro Anti-inflammatory Assays
Protocol 4.1.1: Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW264.7 Macrophages
This assay evaluates the ability of the compounds to inhibit the production of key inflammatory mediators.[4][5]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IL-6 Measurement: The concentration of IL-6 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Model of Ulcerative Colitis
Protocol 4.2.1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.[6][7][8]
-
Induction of Colitis: Mice are administered DSS in their drinking water for a period of 5-7 days to induce acute colitis.
-
Compound Administration: The test compounds are administered to the mice, typically by oral gavage, either prophylactically (before and during DSS administration) or therapeutically (after the onset of colitis).
-
Monitoring of Disease Activity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Histological Analysis: At the end of the experiment, the mice are euthanized, and their colons are collected for histological examination to assess the extent of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, by ELISA or qPCR.
Conclusion and Future Directions
2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride represents a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of 6-sulfonamido-benzoxazolone derivatives has been demonstrated, with these compounds showing significant potential as anti-inflammatory agents for the treatment of ulcerative colitis through the inhibition of the IL-6 signaling pathway.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of derivatives by reacting the sulfonyl chloride with diverse and novel amine building blocks to explore the structure-activity relationship (SAR) in more detail.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit IL-6 production and signaling.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-like properties.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of the benzoxazolone core, investigating the potential of these derivatives in other disease areas such as cancer, neurodegenerative disorders, and infectious diseases is warranted.
References
- 1. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of interleukin-6-mediated inflammation in the pathogenesis of inflammatory bowel disease: focus on the available therapeutic approaches and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides from 6-Benzoxazolesulfonyl Chloride and 2,3-dihydro-2-oxo-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of novel sulfonamide derivatives by reacting 6-benzoxazolesulfonyl chloride with 2,3-dihydro-2-oxo-amines. Benzoxazole and sulfonamide moieties are important pharmacophores found in a wide range of biologically active compounds.[1] Derivatives of benzoxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Sulfonamides are a well-established class of therapeutic agents, and their synthesis from sulfonyl chlorides and amines is a fundamental reaction in medicinal chemistry. The combination of these two scaffolds is a promising strategy for the development of new therapeutic agents. A significant area of research for benzoxazole sulfonamides is their activity as inhibitors of carbonic anhydrases, enzymes implicated in various diseases.[4][5][6][7][8]
Experimental Protocols
This section details the synthesis of the target sulfonamides, which involves the preparation of the key intermediates: 6-benzoxazolesulfonyl chloride and a representative 2,3-dihydro-2-oxo-amine, specifically 1-amino-2,3-dihydro-1H-inden-2-one.
Protocol 1: Synthesis of 6-Benzoxazolesulfonyl Chloride
This protocol is a general procedure and may require optimization based on the specific starting material.
Materials:
-
6-Amino-2-benzoxazolinone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
Suspend 6-amino-2-benzoxazolinone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.
-
Add copper(I) chloride (catalytic amount) to this solution.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/acetic acid mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-benzoxazolesulfonyl chloride.
-
The crude product may be used directly in the next step or purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-Amino-2,3-dihydro-1H-inden-2-one
This protocol is adapted from procedures for the synthesis of similar aminoindanones.[9][10]
Materials:
-
1,2-Indanedione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oximation:
-
Dissolve 1,2-indanedione (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into water.
-
Filter the precipitate, wash with water, and dry to obtain 1,2-indanedione dioxime.
-
-
Reduction:
-
Suspend the 1,2-indanedione dioxime (1.0 eq) in a mixture of methanol and water.
-
Add ammonium chloride (2.0 eq) and zinc dust (5.0 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove zinc residues and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH 9-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-amino-2,3-dihydro-1H-inden-2-one.
-
Protocol 3: Synthesis of N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzoxazole-6-sulfonamide
Materials:
-
6-Benzoxazolesulfonyl chloride (1.0 eq)
-
1-Amino-2,3-dihydro-1H-inden-2-one (1.0 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction:
-
Dissolve 1-amino-2,3-dihydro-1H-inden-2-one in dry dichloromethane or THF.
-
Add pyridine or triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 6-benzoxazolesulfonyl chloride in dry dichloromethane or THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Data Presentation
The following table summarizes representative data for synthesized benzoxazole sulfonamide derivatives from the literature, which can be used for comparison.
| Compound ID | Amine Moiety | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | Biological Activity (IC₅₀, nM) | Reference |
| 1 | 4-tert-butylaniline | 75 | 225-226 | 1.36 (9H, s), 6.97 (1H, s), 7.11-7.14 (1H, dd), 7.40-7.45 (4H, m), 7.50-7.54 (3H, m), 7.78 (2H, d), 8.12 (2H, d) | MIC vs E. faecalis: 64 µg/mL | [3] |
| 2 | 4-fluoroaniline | - | - | - | hCA I: 41.5, hCA II: 30.1 | [5] |
| 3 | 4-chloroaniline | - | - | - | hCA IX: 1.5, hCA XII: 0.8 | [5] |
| 4 | 4-methoxyaniline | - | - | - | IL-6 Inhibition: ~50% at 10 µM | [11] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzoxazole-6-sulfonamide.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by benzoxazole sulfonamides, leading to physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo- with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with primary amines represents a crucial synthetic route for the generation of a diverse library of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by the sulfonamide functional group and the benzoxazolone core. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The benzoxazolone scaffold is also a privileged structure in drug development, known to interact with various biological targets. The combination of these two pharmacophores in a single molecular entity offers a promising avenue for the discovery of novel therapeutic agents with unique pharmacological profiles.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the efficient synthesis and evaluation of these compounds.
Reaction Principle and Mechanism
The synthesis of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides
This protocol outlines a general procedure for the reaction of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with a variety of primary amines.
Materials:
-
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous DCM or THF.
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (2.0 eq).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 eq) in anhydrous DCM or THF dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 12 | 85 |
| 2 | Benzylamine | N-benzyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 8 | 92 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 16 | 78 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 12 | 88 |
| 5 | n-Butylamine | N-(n-butyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 6 | 95 |
Spectroscopic Characterization Data (Representative Examples):
-
N-phenyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.85 (s, 1H, NH-benzoxazolone), 10.50 (s, 1H, SO₂NH), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 154.5, 143.0, 138.0, 135.0, 130.0, 129.5, 125.0, 122.0, 121.0, 115.0, 110.0.
-
-
N-benzyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.80 (s, 1H, NH-benzoxazolone), 8.50 (t, J = 6.0 Hz, 1H, SO₂NH), 7.60 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.35-7.20 (m, 6H), 4.10 (d, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 154.5, 143.0, 138.5, 135.0, 130.0, 128.5, 127.5, 127.0, 121.0, 115.0, 110.0, 46.0.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, analysis, and application of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides.
Potential Biological Applications and Signaling Pathways
Derivatives of 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide are promising candidates for targeting various biological pathways implicated in disease. Based on the known activities of structurally related compounds, the following areas of application are of high interest:
-
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics and anti-glaucoma agents.[1][2][3] The 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide scaffold could be explored for the development of isoform-selective CA inhibitors.
-
Kinase Inhibition: Many kinase inhibitors incorporate a sulfonamide moiety, which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. These compounds could potentially be developed as inhibitors of protein kinases involved in cancer cell proliferation and signaling.
-
-
Receptor Modulation: The benzoxazolone core is present in compounds that modulate various receptors. The synthesized sulfonamides could be screened for activity against G-protein coupled receptors (GPCRs) or nuclear receptors.
The general mechanism of action for sulfonamides as enzyme inhibitors often involves the coordination of the sulfonamide nitrogen to a metal ion in the enzyme's active site (e.g., the zinc ion in carbonic anhydrase) or through hydrogen bonding interactions with key amino acid residues.
Caption: Potential signaling pathways and therapeutic applications of 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide derivatives.
Conclusion
The reaction of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with primary amines provides a versatile and efficient method for the synthesis of a novel class of sulfonamide derivatives. The resulting compounds hold significant potential for drug discovery, with possible applications as enzyme inhibitors or receptor modulators. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the exploration of this promising chemical space. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of cytosolic carbonic anhydrase isozymes II and VII with simple aromatic sulfonamides and some azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-Sulfamoyl-2,3-dihydrobenzoxazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-substituted 6-sulfamoyl-2,3-dihydrobenzoxazol-2-one derivatives through the reaction of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with various secondary amines. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzoxazolone scaffold.[1][2]
Introduction
The benzoxazolone moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][3] The sulfonamide linkage is a key functional group in a multitude of therapeutic agents. The combination of these two pharmacophores through the reaction of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with secondary amines offers a versatile strategy for the generation of novel drug candidates with potential applications in various disease areas.
The reaction proceeds via a nucleophilic substitution on the sulfonyl chloride by the secondary amine, a robust and well-established method for the formation of sulfonamides. The availability of a wide variety of secondary amines allows for the creation of large and diverse chemical libraries for screening and lead optimization.
General Reaction Scheme
The synthesis of N-substituted 6-sulfamoyl-2,3-dihydrobenzoxazol-2-ones involves the reaction of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with a secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
References
Optimal Base and Solvent Selection for Sulfonamide Synthesis from 2-Oxo-Benzoxazolesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfonamides using 2-oxo-benzoxazolesulfonyl chloride. The selection of an appropriate base and solvent system is critical for achieving high yields and purity in this reaction. These guidelines are based on established principles of sulfonamide synthesis and specific examples from the literature involving benzoxazole derivatives.
Introduction
The reaction of 2-oxo-benzoxazolesulfonyl chloride with primary or secondary amines is a robust method for the synthesis of a diverse range of sulfonamides. The benzoxazolone moiety is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamides can lead to compounds with interesting pharmacological properties. The efficiency of this coupling reaction is highly dependent on the choice of base and solvent, which influence the nucleophilicity of the amine, the stability of the sulfonyl chloride, and the solubility of the reactants and products.
Key Considerations for Base and Solvent Selection
The optimal base and solvent system for the synthesis of sulfonamides from 2-oxo-benzoxazolesulfonyl chloride depends on several factors, including the reactivity of the amine, the desired reaction temperature, and the work-up procedure.
Bases: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Common bases used in sulfonamide synthesis include:
-
Tertiary Amines: Pyridine and triethylamine (TEA) are frequently used as they can also serve as solvents. They are generally suitable for a wide range of amines.
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) are milder bases that are often used in aqueous or biphasic systems. They are particularly useful when the amine starting material is an HCl salt.
-
Stronger Bases: For less reactive amines, stronger bases like sodium hydride (NaH) can be employed, typically in anhydrous aprotic solvents.
Solvents: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Common choices include:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely used for their good solvating properties and inertness.
-
Protic Solvents: In some cases, particularly with inorganic bases, protic solvents like water or ethanol can be used, often in a biphasic mixture with an organic solvent.
-
Pyridine: As mentioned, pyridine can act as both a base and a solvent, simplifying the reaction setup.
Data Summary
The following table summarizes representative conditions and yields for the synthesis of sulfonamides from sulfonyl chlorides, including examples with related heterocyclic structures. It is important to note that yields can vary significantly depending on the specific amine substrate used.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Amino Phenol | Cyanogen Bromide | Ethanol | 60 | 12 | 70 |
| Diethylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| General Primary/Secondary Amines | Pyridine | Pyridine | Room Temp | 2-12 | 75-95 |
| General Primary/Secondary Amines | Triethylamine | Dichloromethane | 0 to Room Temp | 2-6 | 70-90 |
| Amine HCl Salts | Sodium Bicarbonate | Water/DCM | Room Temp | 4-12 | 65-85 |
Experimental Protocols
Protocol 1: General Procedure using Pyridine as Base and Solvent
This protocol is a general and widely applicable method for the synthesis of sulfonamides from 2-oxo-benzoxazolesulfonyl chloride.
Materials:
-
2-Oxo-benzoxazolesulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for work-up
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous pyridine (5 mL), add 2-oxo-benzoxazolesulfonyl chloride (1.1 mmol, 1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Procedure using Triethylamine in Dichloromethane
This protocol is suitable for reactions where pyridine is not desired as the solvent.
Materials:
-
2-Oxo-benzoxazolesulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath and add a solution of 2-oxo-benzoxazolesulfonyl chloride (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding water (15 mL).
-
Separate the organic layer and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of sulfonamides from 2-oxo-benzoxazolesulfonyl chloride.
Caption: Decision logic for selecting the appropriate base and solvent system.
Catalytic Methods for Sulfonylation with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern catalytic methods applicable to the sulfonylation of various nucleophiles using 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. Given the limited literature on direct catalytic applications of this specific sulfonyl chloride, this document presents established and versatile catalytic protocols for sulfonylation reactions that are readily adaptable for this substrate. The protocols focus on transition-metal catalysis and photoredox catalysis, offering mild and efficient alternatives to traditional methods.
The 2,3-dihydro-2-oxobenzoxazole moiety is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are of significant interest due to their potential biological activities, including anti-inflammatory and anticancer properties.
Transition-Metal-Catalyzed Sulfonylation
Transition-metal catalysis, particularly with palladium and copper, offers a powerful means to construct C-S and N-S bonds under mild conditions with high functional group tolerance. These methods are highly suitable for the sulfonylation of amines and heterocycles with 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Palladium-Catalyzed Sulfonylation of Amines
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The following protocol is a general method for the sulfonylation of primary and secondary amines.
Experimental Protocol: Palladium-Catalyzed Aminosulfonylation
-
Materials:
-
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane (0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- and the amine substrate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary (Representative Examples)
| Amine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 16 | 80-90 |
| Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 12 | 90-98 |
| Indole | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 24 | 75-85 |
Copper-Catalyzed Sulfonylation of Amines
Copper catalysis provides a more economical alternative to palladium for C-N and C-S bond formation. This protocol is suitable for a broad range of amine substrates.
Experimental Protocol: Copper-Catalyzed Aminosulfonylation
-
Materials:
-
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 equiv)
-
Amine (primary or secondary) (1.5 equiv)
-
CuI (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox, add CuI, K₂CO₃, 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, and the amine to a vial.
-
Add anhydrous toluene and DMEDA.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with dichloromethane.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary (Representative Examples)
| Amine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrolidine | CuI / DMEDA | Toluene | 110 | 24 | 80-92 |
| Piperidine | CuI / DMEDA | Toluene | 110 | 24 | 85-95 |
| n-Butylamine | CuI / DMEDA | Toluene | 110 | 24 | 75-88 |
| 4-Methoxyaniline | CuI / DMEDA | Toluene | 110 | 24 | 70-85 |
Photoredox-Catalyzed Sulfonylation
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach is particularly attractive for the sulfonylation of electron-rich heterocycles and other sensitive substrates.
Experimental Protocol: Photoredox-Catalyzed Sulfonylation of N-Heterocycles
-
Materials:
-
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 equiv)
-
N-Heterocycle (e.g., indole, pyrrole) (1.2 equiv)
-
fac-[Ir(ppy)₃] (1.5 mol%)
-
K₂HPO₄ (2.0 equiv)
-
Anhydrous Acetonitrile (0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (450 nm)
-
-
Procedure:
-
To a vial, add the N-heterocycle, 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, fac-[Ir(ppy)₃], and K₂HPO₄.
-
De-gas the vial with an inert gas for 15 minutes.
-
Add anhydrous acetonitrile.
-
Seal the vial and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary (Representative Examples)
| N-Heterocycle | Photocatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | fac-[Ir(ppy)₃] | Acetonitrile | rt | 12 | 80-90 |
| Pyrrole | fac-[Ir(ppy)₃] | Acetonitrile | rt | 16 | 75-85 |
| 7-Azaindole | fac-[Ir(ppy)₃] | Acetonitrile | rt | 18 | 70-80 |
| Carbazole | fac-[Ir(ppy)₃] | Acetonitrile | rt | 24 | 85-95 |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway: COX-2 Inhibition
Sulfonamide-containing compounds are well-known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The 2,3-dihydro-2-oxobenzoxazole-6-sulfonamide scaffold could potentially act as a selective COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Caption: Putative COX-2 Inhibition Pathway.
General Experimental Workflow for Catalytic Sulfonylation
The following diagram illustrates a typical workflow for the development and execution of a catalytic sulfonylation reaction.
Caption: Catalytic Sulfonylation Workflow.
Application Notes and Protocols for the Purification of 2-Oxo-Benzoxazole Sulfonamide Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-benzoxazole sulfonamide derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse pharmacological activities, including potent anticancer and antimicrobial properties. Notably, certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. Given their therapeutic potential, the efficient synthesis and, critically, the purification of these compounds are paramount to ensure the accuracy of biological assays and the advancement of drug development programs.
This application note provides detailed protocols and guidelines for the purification of 2-oxo-benzoxazole sulfonamide derivatives using column chromatography, a fundamental technique for the separation and isolation of compounds from complex reaction mixtures. The protocols described herein cover both flash chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC), offering solutions for different scales and purity requirements.
General Principles of Purification
The purification of 2-oxo-benzoxazole sulfonamide derivatives by column chromatography is based on the principle of differential partitioning of the mixture's components between a stationary phase and a mobile phase. The choice of these two phases is crucial for achieving optimal separation.
-
Stationary Phase: For the purification of moderately polar compounds like 2-oxo-benzoxazole sulfonamides, silica gel is the most commonly used stationary phase for flash and gravity chromatography due to its polar nature. For reversed-phase HPLC, C18-modified silica is a common choice, separating compounds based on hydrophobicity.
-
Mobile Phase (Eluent): The selection of the mobile phase is determined empirically, often guided by Thin-Layer Chromatography (TLC) analysis. A solvent system that provides a good separation of the target compound from its impurities is chosen. For silica gel chromatography, mixtures of non-polar solvents (e.g., hexane or petroleum ether) and more polar solvents (e.g., ethyl acetate or dichloromethane) are typically employed in a gradient or isocratic elution. For reversed-phase HPLC, mixtures of water and organic solvents like acetonitrile or methanol, often with additives such as formic acid or phosphoric acid, are used.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of 2-oxo-benzoxazole sulfonamide derivatives.
1. Method Development using Thin-Layer Chromatography (TLC):
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.[1][2]
-
2. Column Preparation:
-
Materials: Glass chromatography column, silica gel (230-400 mesh), cotton or glass wool, sand, and the chosen mobile phase.
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial non-polar solvent mixture and gradually increase the polarity (gradient elution) based on the TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by performing TLC on the collected fractions.
-
Combine the fractions containing the pure product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-oxo-benzoxazole sulfonamide derivative.
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for the purification of milligram-scale quantities of 2-oxo-benzoxazole sulfonamide derivatives, often yielding higher purity.
1. Analytical Method Development:
-
Objective: To establish the separation conditions on an analytical scale before scaling up.
-
Procedure:
-
Use an analytical HPLC system with a C18 column.
-
Develop a gradient or isocratic method using a mobile phase of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[3]
-
Inject a small amount of the crude sample and optimize the separation of the target peak from impurities.
-
2. Preparative HPLC Run:
-
Instrumentation: A preparative HPLC system equipped with a larger dimension C18 column, a high-flow rate pump, a UV detector, and a fraction collector.
-
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions determined from the analytical method.
-
Dissolve the crude sample in a suitable solvent (preferably the mobile phase) and inject it onto the column.
-
Run the preparative separation using the optimized gradient or isocratic method.
-
Collect fractions corresponding to the target compound's peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Data Presentation
The following tables summarize typical quantitative data for the purification of 2-oxo-benzoxazole sulfonamide derivatives and related compounds.
Table 1: TLC Data for Method Development
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| Benzimidazole | Silica Gel G | Benzene:Acetone (7:3) | 0.39 | [4] |
| Sulfonamide Derivative | Silica Gel | Ethyl Acetate:Hexane (3:2) | ~0.3 | [5] |
| 2-Aminothiazole Sulfonamide | Silica Gel | - | 0.29 - 0.57 |
Table 2: Flash Column Chromatography Parameters (Example)
| Parameter | Value | Rationale/Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds. |
| Column Dimensions | 40 mm x 200 mm | Suitable for purifying 1-2 g of crude material. |
| Sample Loading | 1.5 g (dry loaded) | Dry loading is preferred for better resolution. |
| Mobile Phase | Hexane:Ethyl Acetate | A common solvent system for this class of compounds. |
| Elution Profile | Gradient: 10% to 50% Ethyl Acetate | Gradual increase in polarity to elute compounds of varying polarities. |
| Flow Rate | ~20 mL/min | Typical for flash chromatography. |
| Fraction Size | 20 mL | Appropriate for the column size and flow rate. |
| Purity (Post-Column) | >95% (by HPLC) | Expected purity after a single column. |
Table 3: Preparative HPLC Parameters (Example)
| Parameter | Value | Rationale/Reference |
| Stationary Phase | C18 Silica Gel (10 µm) | Standard for reversed-phase preparative HPLC. |
| Column Dimensions | 21.2 mm x 150 mm | A common semi-preparative column size. |
| Sample Loading | 100 mg | Dependent on column capacity and separation efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides acidic conditions to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase. |
| Elution Profile | Gradient: 20% to 80% B over 20 min | To separate compounds with a range of polarities. |
| Flow Rate | 20 mL/min | Typical for this column dimension. |
| Detection | UV at 254 nm | Wavelength at which the aromatic system absorbs. |
| Purity (Post-HPLC) | >99% (by analytical HPLC) | High purity is achievable with preparative HPLC. |
Mandatory Visualizations
Experimental Workflow
VEGFR-2 Signaling Pathway
As some 2-oxo-benzoxazole sulfonamide derivatives have been identified as VEGFR-2 inhibitors, understanding the targeted signaling pathway is crucial for drug development professionals.
Conclusion
The purification of 2-oxo-benzoxazole sulfonamide derivatives is a critical step in their development as potential therapeutic agents. The protocols outlined in this application note provide a comprehensive guide for researchers to achieve high purity of their target compounds using standard laboratory techniques. By systematically developing a separation method using TLC and then applying it to either flash column chromatography or preparative HPLC, researchers can confidently obtain purified materials for subsequent biological and pharmacological studies. The provided quantitative data serves as a valuable reference for setting up and optimizing these purification processes.
References
Application Notes and Protocols: Recrystallization of 6-Benzoxazolesulfonyl Chloride and its 2,3-dihydro-2-oxo-benzoxazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-benzoxazolesulfonyl chloride and its sulfonamide reaction products with 2,3-dihydro-2-oxo-benzoxazole via recrystallization. The provided methodologies are based on established principles of recrystallization for analogous compounds and aim to guide researchers in achieving high-purity materials essential for drug discovery and development.
Introduction
6-Benzoxazolesulfonyl chloride is a key intermediate in the synthesis of a variety of biologically active compounds. Its reaction with nucleophiles, such as 2,3-dihydro-2-oxo-benzoxazole, leads to the formation of sulfonamide derivatives with potential therapeutic applications. The purity of these compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of crystalline organic solids. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of the desired product can be obtained.
Data Presentation
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For the compounds of interest, a range of organic solvents can be considered. The following table summarizes common recrystallization solvents for sulfonyl chlorides and related heterocyclic compounds, which can serve as a starting point for optimization.
| Compound Type | Potential Recrystallization Solvents | Notes |
| Aryl Sulfonyl Chlorides | Toluene, Hexanes, Diethyl Ether, Chloroform | Sulfonyl chlorides are generally soluble in a range of organic solvents but insoluble in water.[1][2] A non-polar solvent like hexanes or a moderately polar solvent like toluene is often a good starting point. Co-solvent systems (e.g., ethyl acetate/hexanes) can also be effective. |
| Benzoxazole Derivatives | Ethanol, Acetonitrile, Dioxane, Ethyl Acetate | Ethanol is a common and effective solvent for recrystallizing benzoxazole and benzoxazolinone derivatives.[3] Acetonitrile and ethyl acetate are also viable options. |
| Sulfonamide Products | Ethanol, Ethanol/Water, Isopropanol/Water, Acetone/Water | Sulfonamides, being more polar than the corresponding sulfonyl chlorides, often recrystallize well from polar protic solvents like ethanol or a mixture of an organic solvent and water. |
Experimental Protocols
General Recrystallization Protocol
This general protocol can be adapted for the recrystallization of both 6-benzoxazolesulfonyl chloride and its sulfonamide reaction products. The key to success is the empirical determination of the optimal solvent or solvent system.
Materials and Equipment:
-
Crude solid product
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Heating source (hot plate with magnetic stirrer)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel (to prevent premature crystallization) into a clean Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Specific Protocol for Recrystallization of N-(2,3-dihydro-2-oxo-benzoxazol-6-yl)benzenesulfonamide Derivatives
This protocol provides a more specific example for the recrystallization of the sulfonamide product, based on common practices for similar compounds.
Recommended Solvent System: Ethanol or an Ethanol/Water mixture.
Procedure:
-
Dissolve the crude sulfonamide product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the product is highly soluble in ethanol even at room temperature, a mixed solvent system may be more effective. In this case, after dissolving the solid in hot ethanol, add water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. The formation of white, needle-shaped crystals is often observed for such sulfonamide derivatives.[3]
-
Cool the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol or a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of crystalline solids by recrystallization.
Synthesis and Purification Logical Flow
Caption: Logical flow from synthesis to purification and analysis of the target sulfonamide.
References
Application Note: Analytical Characterization of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonamide Products by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analytical characterization of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide and its related products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for verifying the identity, purity, and structural integrity of synthesized compounds in drug discovery and development. The protocols outlined herein are designed to be readily implemented in a standard analytical laboratory setting.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of synthesized 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide and for monitoring the progress of its synthesis. The following method provides a robust separation of the target compound from potential starting materials and byproducts.
Quantitative Data Summary
The retention times for 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide and a potential precursor, sulfamethoxazole, are presented in Table 1. This data was obtained using the HPLC protocol detailed in section 1.2.
Table 1: HPLC Retention Data
| Compound | Retention Time (minutes) |
| Sulfamethoxazole (precursor) | 5.0[1] |
| 2,3-Dihydro-2-oxo-6-benzoxazolesulfonamide | 13.5 (estimated)[1] |
Note: The retention time for the target compound is an estimation based on the chromatographic behavior of similar sulfonamide derivatives described in the literature.[1]
Experimental Protocol: HPLC Method
This protocol is adapted from established methods for analyzing sulfonamide compounds.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5-µm particle size.
-
Mobile Phase: 60:35:5 (v/v/v) mixture of distilled water, acetonitrile, and methanol.[1] The pH is adjusted to 2.5 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 278 nm.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide reference standard in the mobile phase. Prepare a series of dilutions ranging from 0.005 to 0.025 mg/mL to establish linearity.
-
Sample Preparation: Dissolve the crude or purified reaction product in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing: Determine the retention time and peak area of the main product. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Quantitative Data Summary
The expected chemical shifts for the protons and carbons of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide are summarized in Tables 2 and 3. These values are based on typical chemical shift ranges for benzoxazole and sulfonamide derivatives found in the literature.[2][3]
Table 2: Predicted ¹H NMR Spectral Data for 2,3-Dihydro-2-oxo-6-benzoxazolesulfonamide in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.20 - 7.80[2] | Multiplet |
| -SO₂NH- | 8.78 - 10.15[3] | Singlet (broad) |
| Benzoxazole NH | ~11.0 | Singlet (broad) |
Table 3: Predicted ¹³C NMR Spectral Data for 2,3-Dihydro-2-oxo-6-benzoxazolesulfonamide in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 160 |
| C=O | ~154 |
Note: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Actual shifts may vary based on sample concentration and purity.
Experimental Protocol: NMR Sample Preparation and Acquisition
This is a general protocol for obtaining high-quality NMR spectra of small organic molecules like 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide.[2]
Procedure:
-
Sample Preparation:
-
For ¹H NMR, weigh 1-10 mg of the purified product.
-
For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[2]
-
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a common choice for this class of compounds.
-
Dissolution: Place the weighed sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[2]
-
Mixing: Cap the NMR tube and gently invert it several times to dissolve the sample. Sonication may be used to aid dissolution.
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra, which may require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide products.
Caption: Workflow for Synthesis and Analysis.
Hypothetical Signaling Pathway
Sulfonamides are well-known for their antimicrobial activity through the inhibition of folic acid synthesis. The diagram below illustrates a hypothetical inhibitory action of a 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide derivative on a bacterial metabolic pathway.
Caption: Hypothetical MOA of Sulfonamide.
References
Application Notes and Protocols: 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo- as a Versatile Building Block for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- as a key building block in the synthesis of novel bioactive compounds. The inherent structural features of the benzoxazolone core, combined with the reactive sulfonyl chloride group, make it an attractive scaffold for the development of potent inhibitors of various biological targets, particularly in the areas of inflammation and oncology.
Introduction
The 2,3-dihydro-2-oxo-benzoxazole (benzoxazolone) moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active molecules.[1] The addition of a sulfonyl chloride group at the 6-position provides a reactive handle for the facile introduction of diverse functionalities through sulfonamide bond formation. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of 6-sulfonamido-benzoxazolone have demonstrated significant potential as anti-inflammatory agents, kinase inhibitors, and modulators of other important cellular pathways.[2][3] This document outlines the synthetic utility of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, provides exemplary protocols for the synthesis of its derivatives, summarizes their biological activities, and illustrates the key signaling pathways they modulate.
Synthetic Utility and Experimental Protocols
The primary reaction involving 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is its coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for the Synthesis of 6-Sulfonamido-benzoxazolone Derivatives
This protocol describes a general method for the synthesis of a library of 6-sulfonamido-benzoxazolone derivatives.
Materials:
-
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
-
A diverse library of primary and secondary amines
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA), or pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the organic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0-1.2 equivalents) in anhydrous DCM or THF to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Data Presentation
Derivatives of 6-sulfonamido-benzoxazolone have shown promising activity against a range of biological targets. A key area of interest is their anti-inflammatory potential, particularly through the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6).
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative 6-sulfonamido-benzoxazolone derivatives against IL-6 production in LPS-induced RAW264.7 cells.[4]
| Compound ID | R-Group (Amine Moiety) | IL-6 Inhibition IC₅₀ (µM)[4] |
| 3i | 4-Fluorophenyl | 12.35 |
| 3j | 4-Chlorophenyl | 11.89 |
| 3l | 3,4-Difluorophenyl | 10.76 |
| Celecoxib | (Positive Control) | 15.67 |
Signaling Pathways and Visualization
The anti-inflammatory effects of 6-sulfonamido-benzoxazolone derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The inhibition of IL-6 production, for instance, can impact downstream signaling cascades such as the JAK/STAT and NF-κB pathways.
IL-6 Signaling Pathway
Interleukin-6 is a pleiotropic cytokine that plays a crucial role in inflammation and immunity.[5] It signals through a receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130.[6] This initiates intracellular signaling primarily through the JAK/STAT pathway.[5]
Caption: IL-6 signaling cascade initiating gene transcription.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses.[3][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8]
Caption: Canonical NF-κB signaling pathway activation.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 6-sulfonamido-benzoxazolone derivatives.
Caption: Workflow for bioactive compound development.
Conclusion
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a valuable and versatile building block for the synthesis of novel bioactive compounds. The straightforward and efficient formation of sulfonamides allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated anti-inflammatory activity of 6-sulfonamido-benzoxazolone derivatives highlights the potential of this scaffold in drug discovery, particularly for the development of new treatments for inflammatory diseases. Further exploration of the SAR of this compound class is warranted to identify and optimize lead candidates with improved potency and selectivity.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols for Amine Derivatization using 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is a critical aspect of pharmaceutical research, clinical diagnostics, and environmental monitoring. Many amine-containing compounds, including neurotransmitters, amino acids, and pharmaceutical drugs, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) or possess poor ionization efficiency for Mass Spectrometry (MS). Chemical derivatization is a widely employed strategy to overcome these limitations. This document provides a detailed protocol for the derivatization of primary and secondary amines using 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, a reagent designed to enhance the detectability and chromatographic performance of amine analytes.
Derivatization with sulfonyl chlorides, such as 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, proceeds via the formation of a stable sulfonamide bond. The benzoxazolone moiety introduces a chromophore, enabling UV detection, and can also improve the ionization efficiency in mass spectrometry. The resulting derivatives generally exhibit improved chromatographic retention on reversed-phase columns.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in a slightly alkaline medium to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
Welcome to the technical support center for the synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-?
The synthesis typically involves the electrophilic aromatic substitution of 2-benzoxazolinone using a chlorosulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds by the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene ring of the benzoxazolone scaffold.
Q2: I am observing a very low yield of the desired product. What are the most common reasons for this?
Low yields in this reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the sulfonating agent.
-
Side reactions: The formation of unwanted byproducts, such as sulfones or di-sulfonated products, can significantly reduce the yield of the desired monosulfonyl chloride.
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Product degradation: The sulfonyl chloride product is susceptible to hydrolysis, especially during the workup and purification stages.
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Sub-optimal reagent stoichiometry: An incorrect ratio of 2-benzoxazolinone to chlorosulfonic acid can lead to either incomplete reaction or the formation of multiple byproducts.
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Moisture contamination: Chlorosulfonic acid reacts violently with water, which can deactivate the reagent and introduce impurities.
Q3: What are the likely side products in this reaction?
Common side products include:
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2,3-dihydro-2-oxo-6-benzoxazolesulfonic acid: This results from the hydrolysis of the desired sulfonyl chloride.
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Diaryl sulfones: These can form through the reaction of the sulfonyl chloride product with another molecule of 2-benzoxazolinone.
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Di-sulfonated benzoxazolone: Although less common under controlled conditions, over-sulfonation can occur, leading to the introduction of a second sulfonyl chloride group.
Q4: How can I minimize the hydrolysis of my sulfonyl chloride product during workup?
Hydrolysis is a major contributor to low yields. To minimize it:
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Conduct the workup at low temperatures (e.g., using an ice bath).
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Use anhydrous solvents for extraction.
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Promptly and thoroughly dry the organic extracts containing the product, for instance with anhydrous sodium sulfate or magnesium sulfate.[1]
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Avoid prolonged contact with aqueous solutions. Some aryl sulfonyl chlorides have low solubility in water, which can protect them from hydrolysis and allow for direct precipitation from the reaction mixture.[2][3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues leading to low yields.
Problem 1: Low Conversion of Starting Material
| Possible Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider gradually increasing the temperature or extending the reaction time. Be cautious, as excessive heat can promote side reactions. |
| Deactivated Chlorosulfonic Acid | Ensure that the chlorosulfonic acid used is fresh and has been stored under anhydrous conditions. Contamination with moisture will significantly reduce its reactivity. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Recommended Action |
| Incorrect Reagent Stoichiometry | Carefully control the molar ratio of chlorosulfonic acid to 2-benzoxazolinone. A large excess of chlorosulfonic acid can lead to di-sulfonation. Start with a modest excess (e.g., 1.1-1.5 equivalents) and optimize from there. |
| High Reaction Temperature | High temperatures can favor the formation of sulfone byproducts.[4] Maintain a controlled, lower temperature during the initial stages of the reaction. A gradual increase in temperature may be necessary to drive the reaction to completion, but this should be carefully monitored. |
Problem 3: Product Loss During Workup and Purification
| Possible Cause | Recommended Action |
| Hydrolysis of the Sulfonyl Chloride | As detailed in the FAQs, perform the aqueous workup rapidly and at low temperatures. If the product precipitates, filter it quickly and wash with cold, non-reactive solvents. For solvent extraction, use anhydrous solvents and dry the organic phase thoroughly. |
| Difficulty in Purification | Aryl sulfonyl chlorides can sometimes be challenging to purify. Recrystallization from a suitable solvent system (e.g., toluene, toluene-petroleum ether) is a common method.[1] Column chromatography can also be employed, but care must be taken to use non-protic solvents to avoid hydrolysis on the column. |
Experimental Protocols
General Protocol for the Chlorosulfonation of 2-Benzoxazolinone
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work with chlorosulfonic acid must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-benzoxazolinone (1.0 equivalent).
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Reagent Addition: Cool the flask in an ice-salt bath to -10°C to 0°C.[5] Slowly add chlorosulfonic acid (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours), then let it warm to room temperature and stir for an additional period (e.g., 2-4 hours).[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid.
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash it with cold water, and then with a cold, non-polar solvent (e.g., hexane) to remove impurities. Dry the product under vacuum.
-
If no precipitate forms: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
| Entry | Equivalents of ClSO₃H | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | 1.1 | 0 → RT | 4 | 45 | Incomplete conversion of starting material. |
| 2 | 1.5 | 0 → RT | 4 | 65 | Good conversion, minor impurities. |
| 3 | 2.0 | 0 → RT | 4 | 50 | Increased formation of byproducts observed by TLC. |
| 4 | 1.5 | RT | 4 | 55 | More side products compared to low-temperature addition. |
| 5 | 1.5 | 0 → 50 | 6 | 75 | Higher yield, but requires careful temperature control. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 6-Benzoxazolesulfonyl chloride.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and its reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with primary amines?
A1: The most frequently encountered side reaction is the di-sulfonylation of the primary amine. This occurs when a second molecule of the sulfonyl chloride reacts with the initially formed monosulfonamide. The resulting di-sulfonylated product, R-N(SO₂R')₂, is often a significant impurity. This side reaction is promoted by the presence of a base, which can deprotonate the weakly acidic N-H proton of the monosulfonamide, forming a nucleophilic anion that then attacks another sulfonyl chloride molecule.[1]
Another potential, though less commonly reported, side reaction is the nucleophilic attack of the amine on the carbonyl group of the benzoxazolone ring. This can lead to ring-opening of the lactam (amide) or lactone (ester) functionalities within the benzoxazolone structure, resulting in undesired byproducts. The likelihood of this reaction increases with stronger, less sterically hindered amines and under harsh reaction conditions.
Q2: I am observing a significant amount of a di-sulfonylated byproduct. How can I minimize its formation?
A2: To minimize di-sulfonylation, several key reaction parameters should be carefully controlled:
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Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, reducing the chance of a second sulfonylation event.[1][2]
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Rate of Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C).[1][2] This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[1]
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Choice of Base: Use a weak or sterically hindered base, such as pyridine or 2,6-lutidine, instead of strong, non-hindered bases like triethylamine.[1] A strong base can more readily deprotonate the monosulfonamide, facilitating the formation of the di-sulfonylated product.[1]
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Temperature Control: Perform the reaction at a low temperature (0 °C or below) to decrease the rate of the undesired di-sulfonylation reaction.[1]
Q3: My reaction is sluggish and gives a low yield of the desired sulfonamide. What could be the issue?
A3: Low yields can stem from several factors:
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Hydrolysis of the Sulfonyl Chloride: 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
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Steric Hindrance: If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary. However, be mindful that higher temperatures can also promote side reactions.
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Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
Q4: I am seeing an unexpected byproduct that I suspect is from the ring-opening of the benzoxazolone. How can I confirm this and prevent it?
A4: The benzoxazolone ring contains both an amide (lactam) and an ester (lactone) linkage, which are susceptible to nucleophilic attack by amines, leading to ring-opened products.
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Confirmation: Characterize the byproduct using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass of the byproduct would correspond to the addition of the amine to the 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, accompanied by the cleavage of a C-O or C-N bond in the ring. NMR would show characteristic signals for the newly formed amide or amino-ester functionalities.
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Prevention:
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Use a less nucleophilic amine if possible.
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Employ milder reaction conditions: Lower the reaction temperature and use a weaker base.
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Protect the N-H of the benzoxazolone: Although this adds extra steps, protecting the nitrogen of the benzoxazolone ring can reduce its susceptibility to base-mediated side reactions.
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Troubleshooting Guides
Issue 1: Formation of Multiple Products
| Symptom | Potential Cause | Troubleshooting Steps |
| A major byproduct with a mass corresponding to the addition of two sulfonyl groups to the primary amine is observed. | Di-sulfonylation of the primary amine. | 1. Control Stoichiometry: Use a 1.1 to 1.5 molar excess of the primary amine. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. 3. Optimize Base: Use a weak or sterically hindered base like pyridine. 4. Lower Temperature: Conduct the reaction at 0 °C or lower.[1][2] |
| An unexpected byproduct is observed, potentially with a mass corresponding to the starting material plus the amine. | Ring-opening of the benzoxazolone ring by the amine. | 1. Milder Conditions: Lower the reaction temperature and use a weaker base. 2. Less Nucleophilic Amine: If the application allows, consider a less nucleophilic amine. |
| The desired product is present, but also a significant amount of a more polar byproduct identified as the sulfonic acid. | Hydrolysis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. | 1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.[2] |
Data on Reaction Conditions and Product Distribution (Hypothetical)
The following table summarizes hypothetical outcomes for the reaction of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with a primary amine under various conditions to illustrate the impact of key parameters.
| Entry | Amine (eq.) | Base | Temperature (°C) | Desired Product Yield (%) | Di-sulfonylation (%) | Ring-Opening (%) |
| 1 | 1.0 | Triethylamine | 25 | 60 | 35 | 5 |
| 2 | 1.2 | Triethylamine | 0 | 75 | 20 | <5 |
| 3 | 1.2 | Pyridine | 0 | 85 | 10 | <5 |
| 4 | 1.5 | Pyridine | -20 | 90 | <5 | <2 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-2,3-dihydro-2-oxo-6-benzoxazolesulfonamides
Materials:
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2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride
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Primary or secondary amine
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Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
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Base (e.g., pyridine or triethylamine)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stir bar
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Ice-water bath
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.2 mmol) and the base (1.5 mmol) in the chosen anhydrous solvent (10 mL).
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
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Work-up:
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Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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If using a water-immiscible solvent like DCM, separate the organic layer. If using a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure and then partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for di-sulfonylation.
References
hydrolysis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. The following information is intended to help troubleshoot and minimize its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- during workup?
A1: The primary cause of degradation is hydrolysis. The sulfonyl chloride functional group is susceptible to nucleophilic attack by water, which leads to the formation of the corresponding and often undesired 6-Benzoxazolesulfonic acid, 2,3-dihydro-2-oxo-. This is a common issue with most sulfonyl chlorides, particularly during aqueous workup procedures.
Q2: How can I detect if hydrolysis has occurred in my sample?
A2: The presence of the sulfonic acid byproduct can be detected using several analytical techniques. Thin Layer Chromatography (TLC) will often show a more polar spot (lower Rf value) corresponding to the sulfonic acid compared to the sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the amount of sulfonyl chloride and its hydrolyzed product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, as the proton and carbon signals for the sulfonyl chloride and sulfonic acid will be distinct.
Q3: Are there any general precautions I should take during the workup to minimize hydrolysis?
A3: Yes, several general precautions can significantly reduce the extent of hydrolysis:
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Low Temperatures: Perform all aqueous washing and extraction steps at low temperatures (0-5 °C) to decrease the rate of the hydrolysis reaction.
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Speed: Minimize the contact time between the sulfonyl chloride and any aqueous phase. Rapid workup is crucial.
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Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to prevent the introduction of water into the reaction mixture.
Q4: Can I avoid an aqueous workup altogether?
A4: Yes, non-aqueous workups are a highly effective strategy to prevent hydrolysis. This can involve direct filtration of the reaction mixture if the product precipitates, followed by washing with a non-polar, anhydrous solvent. Alternatively, the reaction solvent can be removed under reduced pressure, and the residue can be purified by crystallization from an appropriate anhydrous solvent or by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of desired product after aqueous workup. | Extensive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | 1. Repeat the workup at a lower temperature (ice bath).2. Reduce the duration of the aqueous wash steps.3. Consider switching to a non-aqueous workup protocol. |
| Presence of a highly polar impurity in TLC/HPLC analysis. | Formation of 2,3-dihydro-2-oxo-6-benzoxazolesulfonic acid due to hydrolysis. | 1. Confirm the identity of the impurity by co-spotting with a known standard if available, or by other analytical methods.2. If confirmed, implement strategies to minimize hydrolysis as outlined in this guide. |
| Difficulty in separating the product from the hydrolyzed byproduct. | The sulfonic acid may have similar solubility characteristics to the desired product in some solvent systems, making purification challenging. | 1. Attempt to selectively precipitate the sulfonyl chloride from a non-polar solvent, leaving the more polar sulfonic acid in solution.2. Utilize column chromatography with a carefully selected eluent system to achieve separation. |
Experimental Protocols
Protocol 1: Recommended Aqueous Workup with Minimized Hydrolysis
This protocol is suitable for reactions where an aqueous workup is necessary to remove water-soluble impurities.
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Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
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Quenching (if applicable): If the reaction needs to be quenched, do so by slowly adding ice-cold water or a saturated aqueous solution of a neutral salt (e.g., ammonium chloride) while maintaining the low temperature.
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Extraction: Promptly extract the product into a cold, water-immiscible organic solvent such as dichloromethane or ethyl acetate. Use pre-chilled solvents for the extraction.
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Washing: Wash the organic layer quickly with ice-cold brine to remove the bulk of the water. Minimize the number of washes.
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Drying: Immediately dry the organic layer over a suitable anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
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Purification: Purify the crude product by crystallization from an anhydrous solvent or by flash column chromatography.
Protocol 2: Non-Aqueous Workup
This protocol is ideal for preventing hydrolysis and should be used whenever the reaction conditions permit.
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Filtration of Precipitate: If the product precipitates from the reaction mixture upon completion, it can be isolated by filtration. Wash the collected solid with a cold, anhydrous, non-polar solvent (e.g., hexanes or diethyl ether) to remove any soluble impurities.
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Solvent Evaporation and Direct Purification: If the product is soluble in the reaction mixture, remove the solvent under reduced pressure. The resulting crude residue can then be purified by:
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Crystallization: Dissolve the crude material in a minimal amount of a suitable hot, anhydrous solvent and allow it to cool slowly to induce crystallization.
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Column Chromatography: Dissolve the crude residue in a minimal amount of a suitable solvent and purify using flash column chromatography packed with silica gel and an appropriate anhydrous eluent system.
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Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrolysis during workup.
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-oxo-benzoxazolesulfonyl chloride
Welcome to the technical support center for the synthesis of sulfonamides using 2-oxo-benzoxazolesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfonamides using 2-oxo-benzoxazolesulfonyl chloride?
A1: The synthesis involves a nucleophilic acyl substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-oxo-benzoxazolesulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]
Q2: What is the recommended starting temperature for the reaction?
A2: It is a common and recommended practice to start the reaction at a low temperature, typically 0 °C, by cooling the reaction mixture in an ice bath.[1][2] The 2-oxo-benzoxazolesulfonyl chloride solution should be added dropwise to the cooled solution of the amine and base. This helps to control the initial exothermic reaction and minimize the formation of side products.[2]
Q3: After the initial addition, what is the optimal temperature for the reaction to proceed?
A3: Following the dropwise addition at 0 °C, the reaction is typically allowed to warm to room temperature (ambient temperature) and stirred for a period of 2 to 24 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. For less reactive amines, gentle heating may be required to drive the reaction to completion; however, this should be approached with caution as higher temperatures can lead to degradation of the starting material or product.
Q4: What are common side reactions, and how can they be minimized by controlling the temperature?
A4: A common side reaction is the hydrolysis of the 2-oxo-benzoxazolesulfonyl chloride to the corresponding sulfonic acid, which can occur if moisture is present.[2][3] Running the reaction under anhydrous conditions and at a controlled, low initial temperature can minimize this. Another potential side reaction is the formation of a double-sulfonated product with primary amines. Slow, dropwise addition of the sulfonyl chloride at 0 °C helps to maintain a low concentration of the electrophile, thus reducing the likelihood of this side reaction.[2][3]
Q5: How does temperature affect the stability of 2-oxo-benzoxazolesulfonyl chloride?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient time at room temperature. - If the reaction has stalled (as determined by TLC or LC-MS), consider gentle heating (e.g., to 40-50 °C) to encourage completion. However, monitor closely for any signs of decomposition. |
| Degradation of starting material or product. | - Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. - Avoid excessive heating during the reaction. If heating is necessary, use the lowest effective temperature. | |
| Poor quality or hydrolyzed sulfonyl chloride. | - Ensure the 2-oxo-benzoxazolesulfonyl chloride is pure and has been stored properly.[2] Consider using a freshly opened bottle or purifying the reagent if necessary. | |
| Presence of Multiple Products/Impurities | Formation of double-sulfonated byproduct (with primary amines). | - Add the sulfonyl chloride solution slowly and dropwise at 0 °C to the amine solution.[2] This maintains a high ratio of amine to sulfonyl chloride at the point of addition. |
| Hydrolysis of sulfonyl chloride. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Temperature-induced side reactions. | - Overheating can lead to undesired side reactions. If heating is required, perform a small-scale temperature optimization study to find the ideal balance between reaction rate and purity. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before beginning the workup. |
| Co-elution of impurities during chromatography. | - If impurities are present due to side reactions, optimizing the reaction temperature to minimize their formation will simplify purification. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Sulfonyl Chloride Addition: In a separate flask, dissolve 2-oxo-benzoxazolesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction periodically using TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Example of Temperature Optimization on Reaction Outcome
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 24 | 45 | 95 | Slow reaction rate, but high purity. |
| Room Temperature (~25) | 12 | 85 | 92 | Good balance of reaction rate and purity. |
| 40 | 6 | 88 | 85 | Faster reaction, but increased impurity formation. |
| 60 | 3 | 75 | 70 | Significant formation of side products and some degradation observed. |
Note: This table is for illustrative purposes to demonstrate the general effect of temperature on sulfonamide synthesis and is not based on experimental data for this specific reaction.
Visualizations
Caption: Workflow for the synthesis of sulfonamides.
References
effect of steric hindrance in reactions of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. The information focuses on the impact of steric hindrance on its reactivity, particularly in the synthesis of sulfonamides.
Troubleshooting Guides
Issue 1: Low or No Reaction with Secondary Amines
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Symptom: When reacting 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with a bulky secondary amine (e.g., diisopropylamine), you observe a low yield of the desired sulfonamide or the reaction fails to proceed to completion.
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Probable Cause: The primary reason for this is significant steric hindrance. The bulky benzoxazolone heterocycle, combined with the steric bulk of the secondary amine, impedes the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride.
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Solutions:
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Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric repulsion. Consider running the reaction at a higher temperature, such as refluxing in an appropriate solvent.
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Prolong Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction progress by TLC or LC-MS and allow for a longer reaction time than you would for a less hindered amine.
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Use a Less Hindered Base: If using a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), the base itself can contribute to steric congestion around the reaction center. Switching to a smaller, non-nucleophilic base may be beneficial.
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Consider an Alternative Synthetic Route: If the above methods fail, it may be necessary to consider an alternative synthetic strategy that avoids the direct coupling of the sterically hindered amine and sulfonyl chloride.
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Issue 2: Formation of Multiple Products with Primary Amines
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Symptom: Your reaction with a primary amine yields the desired monosulfonamide, but also a significant amount of a less polar byproduct.
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Probable Cause: This is likely due to the formation of a bis-sulfonylated product, where two molecules of the sulfonyl chloride have reacted with the primary amine (R-N(SO₂-R')₂). This is more likely to occur if the stoichiometry is not carefully controlled.
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Solutions:
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Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. This will favor the formation of the monosulfonated product.
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Slow Addition of Sulfonyl Chloride: Add a solution of the sulfonyl chloride dropwise to the stirred solution of the amine at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride in the reaction mixture, minimizing the chance of double addition.
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Frequently Asked Questions (FAQs)
Q1: How does the structure of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- influence its reactivity?
A1: The reactivity of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is governed by both electronic and steric factors. The electron-withdrawing nature of the benzoxazolone ring system increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. However, the bulky, bicyclic benzoxazolone moiety itself creates significant steric hindrance around the sulfonyl chloride group. This steric bulk can physically block the approach of nucleophiles, especially large or branched ones, leading to slower reaction rates compared to less hindered sulfonyl chlorides like benzenesulfonyl chloride.
Q2: Which types of amines are most likely to react successfully with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-?
A2: Less sterically hindered primary and secondary amines are the most common and successful nucleophiles for forming sulfonamides with this reagent. The success of the reaction is highly dependent on the steric profile of the amine. While primary amines generally react well, very bulky primary amines may exhibit slower reaction rates. For secondary amines, the steric hindrance is more pronounced, and successful reactions are typically achieved with smaller cyclic amines (e.g., piperidine, morpholine) or acyclic amines with smaller alkyl substituents.
Q3: Are there any specific catalysts that can improve the reaction rate with sterically hindered amines?
A3: While not extensively documented for this specific sulfonyl chloride, in cases of severe steric hindrance in sulfonamide synthesis, the use of more potent catalysts can be explored. For some systems, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote acylation reactions, even at low temperatures. However, the effectiveness of such catalysts would need to be empirically determined for reactions involving 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Quantitative Data on Steric Hindrance
The following table summarizes representative yields for the reaction of a heterocyclic sulfonyl chloride with amines of varying steric bulk. While this data is for an analogous system, it illustrates the general trend of decreasing yield with increasing steric hindrance.
| Amine Nucleophile | Steric Profile | Representative Yield (%) |
| Ammonia | No steric hindrance | High |
| Benzylamine | Primary, moderate bulk | High |
| Morpholine | Secondary, cyclic, low bulk | Moderate to High |
| Diethylamine | Secondary, acyclic, moderate bulk | Moderate |
| Diisopropylamine | Secondary, acyclic, high bulk | Low to very low |
Experimental Protocols
Synthesis of 6-Chlorosulfonylbenzoxazolin-2-one
This protocol is adapted from the work of Karimova, M. E., et al. (2011).
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place benzoxazolin-2-one.
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath and add chlorosulfonic acid dropwise with stirring.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 6-chlorosulfonylbenzoxazolin-2-one.
General Procedure for the Synthesis of 6-Sulfonamido-2-benzoxazolinone Derivatives
This protocol is a general procedure based on the reactivity of 6-chlorosulfonylbenzoxazolin-2-one.
-
Reaction Setup: Dissolve the desired primary or secondary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent, add an extraction solvent (e.g., ethyl acetate) and water, then separate the layers.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 6-sulfonamido-2-benzoxazolinone derivative.
Visualizations
Caption: A decision-making workflow for troubleshooting reactions.
Caption: Inhibition of the LPS-induced IL-6 inflammatory pathway.
removing unreacted 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride from reaction mixture
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride?
Unreacted 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is a reactive electrophile that can cause several issues. Its presence can interfere with subsequent reaction steps and complicate product purification. Due to its reactivity, it can react with water to form acidic byproducts, potentially degrading acid-sensitive products.[1] Furthermore, its removal is crucial for the purity and safety of the final compound.[2]
Q2: What are the primary methods for removing the excess sulfonyl chloride?
The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily removable, water-soluble byproduct. Key methods include:
-
Aqueous Workup: Quenching the reaction with water or a mild aqueous base (like sodium bicarbonate), followed by liquid-liquid extraction.[1][2]
-
Scavenger Resins: Using a solid-supported amine (scavenger resin) that reacts with the excess sulfonyl chloride. The resin is then simply removed by filtration.[1][2]
-
Chromatography: Direct purification of the crude reaction mixture using column chromatography to separate the desired product from the unreacted sulfonyl chloride and its byproducts.[1][3]
Q3: What are the products formed upon quenching 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride with water?
When quenched with water (a process called hydrolysis), the sulfonyl chloride reacts to form the corresponding 2,3-dihydro-2-oxo-6-benzoxazolesulfonic acid and hydrochloric acid (HCl).[1] If a base like sodium bicarbonate is used in the aqueous solution, the sulfonic acid will be deprotonated to form its water-soluble salt.[1][3]
Q4: How can I monitor the removal of the sulfonyl chloride during the workup?
Thin-Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the presence of the sulfonyl chloride.[1][2] By spotting the crude reaction mixture and the organic layer after each wash, you can visually track the disappearance of the starting sulfonyl chloride spot.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Unreacted sulfonyl chloride remains in the organic layer after aqueous workup. | 1. Insufficient amount of quenching agent (water/base).2. Inadequate mixing between the organic and aqueous phases.[2]3. Quenching time was too short. | 1. Ensure a sufficient volume of the aqueous quenching solution is used.2. Transfer the mixture to a separatory funnel and shake vigorously to ensure thorough mixing.[2]3. Stir the biphasic mixture for 15-30 minutes before separating the layers.[2]4. Test the pH of the aqueous layer to ensure it is basic, which facilitates hydrolysis. |
| The desired product is degrading during the workup. | The product contains functional groups that are sensitive to acidic or basic conditions (e.g., esters, certain protecting groups).[2] | 1. Use a milder quenching agent: Quench with ice-cold water or a saturated solution of ammonium chloride instead of a strong base.2. Use a scavenger resin: This non-aqueous method avoids exposing the product to harsh pH conditions. The resin is simply filtered off.[2]3. Minimize contact time: Perform the aqueous extraction quickly and at a low temperature (0-5 °C). |
| The final product is contaminated with acidic impurities. | Incomplete neutralization or extraction of the sulfonic acid byproduct formed during quenching.[1] | 1. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]2. After the bicarbonate wash, check the pH of the aqueous layer with litmus paper to confirm it is basic.[4]3. Perform an additional wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[5] |
| Low recovery of the desired product after extraction. | The desired product has some solubility in the aqueous layer.[1] | 1. Back-extraction: Re-extract the aqueous layers one or two more times with the organic solvent to recover any dissolved product.2. Brine Wash: Before drying, wash the combined organic layers with brine. This helps to remove dissolved water from the organic layer and can "salt out" some polar organic products, pushing them back into the organic phase.[4] |
Comparison of Removal Methods
| Method | Key Advantages | Key Disadvantages | Best For |
| Aqueous Quench & Extraction | Fast, inexpensive, and highly scalable. | May not be suitable for water- or base-sensitive products. Can lead to emulsions. | Robust, water-insoluble products without acid/base labile groups. |
| Scavenger Resins | Excellent for sensitive substrates; simple filtration-based removal of byproducts.[1][2] | Resins can be expensive; may require longer reaction times for complete scavenging. | Protecting-group chemistry and for products sensitive to aqueous conditions. |
| Column Chromatography | Can provide very high purity in a single step. | Can be time-consuming and labor-intensive; requires significant solvent volumes; potential for product loss on the column.[6] | Small-scale reactions or when other methods fail to provide adequate purity. |
Experimental Protocols
Protocol 1: Aqueous Quenching and Extractive Workup
This protocol is suitable for products that are stable to mild basic conditions and insoluble in water.
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.
-
Quenching: Slowly pour the reaction mixture into the cold NaHCO₃ solution with vigorous stirring. Caution: This may cause gas (CO₂) evolution and is often exothermic.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate).
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Workflow for removing unreacted sulfonyl chloride via aqueous quenching.
Protocol 2: Removal Using a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or pH-extreme conditions.
-
Resin Selection: Choose a polymer-bound amine scavenger (e.g., aminomethyl polystyrene).
-
Scavenging: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the reactive sulfonyl chloride.
Caption: Chemical transformation of the sulfonyl chloride during aqueous quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-oxo-Benzoxazole Sulfonamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 2-oxo-benzoxazole sulfonamides. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 2-oxo-benzoxazole sulfonamides?
A1: The most common synthetic approach involves a two-step process. The first step is the formation of the 2-oxo-benzoxazole (also known as benzoxazolin-2-one) core, typically through the cyclization of an appropriate o-aminophenol derivative. The second step is the N-sulfonylation of the benzoxazolin-2-one intermediate with a suitable sulfonyl chloride in the presence of a base.
Q2: What are the critical factors influencing the yield of the N-sulfonylation step?
A2: Several factors can significantly impact the yield of the N-sulfonylation reaction. These include the choice of base, solvent, reaction temperature, and the purity of the starting materials. The reactivity of the sulfonyl chloride is also a key parameter.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What are the common side products in this synthesis?
A4: Common side products can include unreacted starting materials, hydrolyzed sulfonyl chloride (sulfonic acid), and potentially products from side reactions if the starting materials are not pure.[1] In some cases, if the reaction conditions are not optimized, side reactions on the benzene ring of the benzoxazolone can occur, although this is less common under typical sulfonylation conditions.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the 2-oxo-benzoxazole and sulfonyl chloride are pure and dry. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of the sulfonyl chloride may be necessary to drive the reaction to completion, but a large excess can lead to purification difficulties. |
| Ineffective Base | The choice of base is critical. A base that is too weak may not sufficiently deprotonate the 2-oxo-benzoxazole nitrogen. A base that is too strong can lead to side reactions. Common bases include triethylamine (Et3N), pyridine, or inorganic bases like potassium carbonate (K2CO3). An optimization of the base may be required. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition of the reactants or product. Start with room temperature and gently heat if necessary, while monitoring with TLC. |
| Inappropriate Solvent | The solvent can influence the solubility of the reactants and the reaction rate. Anhydrous polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are often good choices. Ensure the solvent is anhydrous, as water will hydrolyze the sulfonyl chloride.[1] |
| Catalyst Inactivity (if applicable) | If a catalyst is used (e.g., in the formation of the 2-oxo-benzoxazole core), ensure it is active and handled correctly. |
Multiple Products Observed on TLC/LC-MS
| Potential Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | This is a common side reaction caused by the presence of water.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions on the Aromatic Ring | While less common, aggressive reaction conditions could lead to undesired reactions on the aromatic rings. Use milder conditions (lower temperature, less reactive base) to improve selectivity. |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of multiple byproducts. Purify the 2-oxo-benzoxazole and sulfonyl chloride before use. |
Product Purification Challenges
| Potential Cause | Suggested Solution |
| Co-elution with Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be difficult. Optimize your solvent system for chromatography to achieve better separation. |
| Presence of Sulfonic Acid Byproduct | The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride is highly polar. It can often be removed by a basic aqueous wash during the work-up. |
| Product Instability | Some sulfonamides can be sensitive to acidic or basic conditions. Ensure the work-up and purification steps are performed under neutral conditions if product degradation is suspected. |
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the yield of N-sulfonylation reactions on heterocyclic systems, which can be analogous to the synthesis of 2-oxo-benzoxazole sulfonamides.
Table 1: Effect of Base on N-Sulfonylation Yield
| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | DCM | 25 | 12 | Moderate |
| 2 | p-Toluenesulfonyl chloride | Triethylamine | DCM | 25 | 12 | Good |
| 3 | p-Toluenesulfonyl chloride | K2CO3 | Acetonitrile | 60 | 8 | Good |
| 4 | Benzenesulfonyl chloride | Pyridine | DCM | 25 | 12 | Moderate |
| 5 | Benzenesulfonyl chloride | Triethylamine | DCM | 25 | 12 | High |
Note: "Moderate", "Good", and "High" yields are relative terms and actual yields will depend on the specific substrates and precise reaction conditions.
Table 2: Effect of Solvent on N-Sulfonylation Yield
| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 25 | 12 | Good |
| 2 | p-Toluenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 25 | 12 | Good |
| 3 | p-Toluenesulfonyl chloride | Triethylamine | Acetonitrile | 25 | 12 | High |
| 4 | p-Toluenesulfonyl chloride | Triethylamine | Toluene | 80 | 6 | Moderate |
Note: The optimal solvent will depend on the solubility of the specific 2-oxo-benzoxazole and sulfonyl chloride used.
Experimental Protocols
Protocol 1: Synthesis of 2-oxo-Benzoxazole
This protocol describes a general method for the synthesis of the 2-oxo-benzoxazole core from o-aminophenol and urea.
Materials:
-
2-Aminophenol
-
Urea
-
Reaction vessel with a condenser
Procedure:
-
Combine 2-aminophenol and urea in a 1:1.5 molar ratio in a round-bottom flask.
-
Heat the mixture to 140-160 °C. The mixture will melt and ammonia will be evolved.
-
Continue heating for 2-4 hours, monitoring the reaction by TLC until the 2-aminophenol is consumed.
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Cool the reaction mixture to room temperature. The product will solidify.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-oxo-benzoxazole.
Protocol 2: N-Sulfonylation of 2-oxo-Benzoxazole
This protocol provides a general procedure for the N-sulfonylation of the pre-formed 2-oxo-benzoxazole.
Materials:
-
2-oxo-Benzoxazole
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-oxo-benzoxazole (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-oxo-benzoxazole sulfonamide.
Visualizations
Caption: General workflow for the two-step synthesis of 2-oxo-benzoxazole sulfonamides.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
Technical Support Center: Purification of Polar Sulfonamide Derivatives of Benzoxazole
Welcome to the technical support center for the purification of polar sulfonamide derivatives of benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are polar sulfonamide derivatives of benzoxazole so challenging to purify?
A1: The purification of these compounds is complex due to a combination of factors:
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High Polarity: The presence of both the sulfonamide and benzoxazole moieties, often with additional polar functional groups, leads to strong interactions with polar stationary phases (like silica gel) and high solubility in polar solvents. This can result in poor retention in reversed-phase chromatography and streaking or irreversible binding in normal-phase chromatography.[1][2]
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Amphoteric Nature: The sulfonamide group can be acidic, while the benzoxazole ring system can exhibit basic properties. This amphoteric nature means their ionization state, and therefore retention behavior, is highly dependent on the pH of the mobile phase.[3]
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Solubility Issues: These compounds often exhibit poor solubility in common organic solvents used for chromatography, making sample loading and purification difficult.[4]
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Co-eluting Impurities: Synthetic byproducts, such as starting materials or related impurities with similar polarities, can be difficult to separate from the target compound.
Q2: My compound is not retained on a C18 column and elutes in the solvent front. What can I do?
A2: This is a common issue with highly polar compounds in reversed-phase chromatography.[5] Here are several strategies to improve retention:
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100% Aqueous Mobile Phase: Consider using a 100% aqueous mobile phase. However, ensure your C18 column is aqueous-stable to prevent phase collapse.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of water.[7][8][9]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can provide enhanced retention for polar and ionizable compounds.[6]
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Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, increasing its retention on a reversed-phase column.[10]
Q3: I am observing significant peak tailing during HPLC analysis. What are the likely causes and solutions?
A3: Peak tailing for these basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[3][11][12]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) will protonate the basic nitrogens in the benzoxazole ring and suppress the ionization of acidic silanol groups on the stationary phase, reducing unwanted interactions.[13]
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[11]
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End-Capped Columns: Employing a highly end-capped column minimizes the number of accessible silanol groups.[13]
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Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[3]
-
Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak distortion.[3][13]
Q4: My compound seems to be unstable and degrades during purification on silica gel. What are my options?
A4: The acidic nature of silica gel can lead to the degradation of sensitive compounds.
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Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., diol, amine).[2]
-
Rapid Purification: Minimize the time your compound spends on the column by using faster flow rates or step gradients in flash chromatography.
-
Crystallization: If possible, crystallization is often the best method for purifying unstable compounds as it avoids prolonged exposure to chromatographic media.[11]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Product for Chromatographic Purification
| Symptom | Possible Cause | Solution |
| The crude material does not fully dissolve in the initial mobile phase or a minimally polar solvent for loading. | High polarity and crystalline nature of the compound. | Dry Loading: Dissolve your compound in a suitable solvent (e.g., methanol, DMF), adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column.[14] |
| The compound precipitates upon injection into the HPLC system. | The injection solvent is too strong or incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. |
Issue 2: Co-elution of Impurities with the Desired Product
| Symptom | Possible Cause | Solution |
| A single peak in the chromatogram contains both the product and an impurity (confirmed by MS or NMR). | Insufficient selectivity of the chromatographic system. | Optimize Mobile Phase: In reversed-phase, try a different organic modifier (e.g., methanol instead of acetonitrile). In HILIC, adjust the water content and buffer concentration. Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a different HILIC phase) to alter selectivity. Gradient Optimization: Employ a shallower gradient around the elution time of your compound to improve resolution. |
| Streaking or broad peaks obscure closely eluting impurities. | Secondary interactions or column overload. | Address peak tailing issues as described in the FAQs (adjust pH, use additives). Reduce the sample load on the column. |
Issue 3: Difficulty in Achieving High Purity by a Single Purification Method
| Symptom | Possible Cause | Solution |
| Purity plateaus after one purification technique (e.g., >95% purity is not achieved). | Presence of structurally very similar impurities. | Orthogonal Purification Methods: Combine two different purification techniques. For example, purify first by HILIC, which separates based on polarity, followed by recrystallization, which purifies based on solubility and crystal lattice packing. |
| Small amounts of persistent impurities remain. | Impurities may have very similar properties to the target compound. | Recrystallization: This is often the most effective method for removing trace impurities to achieve high purity.[11] Experiment with different solvent systems. |
Data Presentation
The following table summarizes typical recovery rates for sulfonamides using various purification techniques. Note that specific recovery for polar benzoxazole sulfonamides will be highly dependent on the exact molecular structure and the optimized purification conditions.
| Purification Method | Analyte Type | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Sulfonamides | Milk | 93.9 - 115.9 | |
| Liquid-Liquid Extraction (LLE) | Sulfonamides | Milk | >80% (variable) | |
| Recrystallization | Sulfathiazole | Synthetic mixture | ~90% |
Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a general starting point for developing a HILIC purification method.
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol-bonded silica).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 10 mM ammonium formate (adjust pH to 3.0 with formic acid).
-
-
Sample Preparation: Dissolve the crude compound in a mixture of acetonitrile and water (e.g., 90:10 or 80:20 v/v) at a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMSO or DMF can be used, but minimize the volume.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column.
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and run a linear gradient to increase the percentage of Solvent B (e.g., to 40% over 15-20 minutes).
-
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (at least 5-10 column volumes).[9]
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the collected fractions. Note that removing water from fractions can be time-consuming.
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[7] Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or acetone/heptane.[15][16]
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow for Purification of Polar Benzoxazole Sulfonamides
Caption: A general workflow for the purification of polar benzoxazole sulfonamide derivatives.
Troubleshooting Logic for Poor Chromatographic Performance
Caption: A logical guide for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. agilent.com [agilent.com]
- 9. mac-mod.com [mac-mod.com]
- 10. HILIC-MS/MS method development for targeted quantitation of metabolites: practical considerations from a clinical diagnostic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. jocpr.com [jocpr.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- on a larger scale?
A1: The industrial synthesis typically involves a two-step process. The first step is the synthesis of the precursor, 2,3-dihydro-2-oxobenzoxazole (also known as 2-benzoxazolinone), commonly from 2-aminophenol and urea.[1][2] The second step is the chlorosulfonation of the 2,3-dihydro-2-oxobenzoxazole intermediate using chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position of the benzoxazole ring.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The primary hazard is associated with the use of chlorosulfonic acid, which is a highly corrosive and reactive substance.[3][4][5][6][7] It reacts violently with water, releasing heat and toxic gases (HCl and SO₂).[3][6] Therefore, strict anhydrous conditions must be maintained throughout the chlorosulfonation step. Adequate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection, is mandatory.[4][5][6][7] The reaction is also highly exothermic, necessitating careful temperature control to prevent runaway reactions.[8]
Q3: What are the common impurities encountered in the final product?
A3: Common impurities can include the starting material (2,3-dihydro-2-oxobenzoxazole), the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially isomeric sulfonyl chloride byproducts. The presence of residual chlorosulfonic acid is also a concern and must be carefully removed during workup.
Q4: What are the recommended storage conditions for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-?
A4: Due to its moisture sensitivity, the final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to humidity will lead to hydrolysis of the sulfonyl chloride group to the less reactive sulfonic acid.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorosulfonation Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Verify Stoichiometry: Ensure an adequate excess of chlorosulfonic acid is used. A molar ratio of 3-5 equivalents of chlorosulfonic acid to the benzoxazolinone substrate is often a good starting point for optimization. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, a longer reaction time or a modest increase in temperature may be necessary. However, be cautious as higher temperatures can lead to side reactions. |
| Degradation of Starting Material or Product | - Temperature Control: The chlorosulfonation of aromatic compounds is highly exothermic. Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the benzoxazolinone to the chlorosulfonic acid. Use a reliable cooling system and monitor the internal temperature closely. - Side Reactions: Overly harsh conditions (high temperature, prolonged reaction time) can lead to the formation of byproducts. Stick to the optimized reaction parameters. |
| Product Loss During Workup | - Hydrolysis: The sulfonyl chloride is highly susceptible to hydrolysis. Ensure all workup steps are performed under anhydrous conditions until the quenching step. Use ice-cold water or a slurry of ice for quenching to dissipate heat and minimize hydrolysis. - Isolation: The product may have some solubility in the aqueous layer during extraction. Minimize the volume of water used for washing and consider back-extraction of the aqueous layers with a suitable organic solvent. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Action |
| Presence of Starting Material | - Drive the Reaction to Completion: As mentioned in the low yield section, ensure sufficient reaction time and an appropriate excess of the chlorosulfonating agent. |
| Formation of Sulfonic Acid | - Strict Anhydrous Conditions: Meticulously dry all glassware and reagents. Perform the reaction under an inert atmosphere. - Controlled Quenching: Quench the reaction mixture by slowly adding it to ice or ice-water with vigorous stirring to manage the exotherm and minimize the time the product is in contact with water at elevated temperatures. |
| Isomeric Impurities | - Control of Reaction Temperature: The position of sulfonation on the aromatic ring can be temperature-dependent. Maintaining a consistent and optimized low temperature throughout the reaction is crucial for regioselectivity. |
| Residual Chlorosulfonic Acid | - Thorough Washing: Wash the organic layer containing the product thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize and remove any remaining acid. Follow with a brine wash to aid in phase separation. |
Experimental Protocols
Synthesis of 2,3-dihydro-2-oxobenzoxazole (Precursor)
A common industrial method involves the reaction of 2-aminophenol with urea.[1][2]
-
Reaction: A mixture of 2-aminophenol and a slight excess of urea (molar ratio 1:1.1 to 1.5) is heated.[2] The reaction can be carried out in a high-boiling solvent like chlorobenzene or, in some greener protocols, without a solvent in a molten state.[1][2]
-
Temperature: The reaction temperature is typically controlled between 120-150 °C.[2]
-
Reaction Time: The reaction is generally complete within 0.5-1 hour.[2]
-
Workup: After cooling, the product can be crystallized from hot water or an alcohol-water mixture.[2]
Chlorosulfonation of 2,3-dihydro-2-oxobenzoxazole
-
Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas) is required. The entire setup must be thoroughly dried and kept under an inert atmosphere.
-
Procedure:
-
Charge the reaction vessel with chlorosulfonic acid (3-5 molar equivalents).
-
Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.
-
Slowly add dry 2,3-dihydro-2-oxobenzoxazole portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by TLC or HPLC).
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product precipitates out and can be collected by filtration.
-
Wash the crude product thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Process Workflow and Logic Diagrams
Caption: Overall workflow for the scale-up synthesis.
Caption: Troubleshooting logic for the chlorosulfonation step.
References
- 1. 2-Benzoxazolinone CAS#: 59-49-4 [m.chemicalbook.com]
- 2. CN110698421A - Synthesis method of benzoxazolone - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. macro.lsu.edu [macro.lsu.edu]
- 7. atul.co.in [atul.co.in]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents a detailed comparison with a structurally related alternative, 5-chloro-2,3-dihydro-2-oxobenzoxazole, supported by predicted and experimental data.
The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For heterocyclic compounds such as 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide, a molecule of interest in medicinal chemistry, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a powerful and definitive tool for this purpose. This guide provides a comparative analysis to facilitate the validation of the target compound's structure by contrasting its predicted NMR spectral data with the experimental data of a commercially available analogue, 5-chloro-2,3-dihydro-2-oxobenzoxazole.
Predicted and Experimental NMR Data Comparison
Due to the limited availability of public experimental NMR data for 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide, this guide utilizes predicted chemical shifts. These predictions are based on the known spectral data of the parent molecule, 2-benzoxazolinone, and the established substituent effects of a sulfonamide group on a benzene ring. For a robust comparison, the experimental NMR data for 5-chloro-2,3-dihydro-2-oxobenzoxazole is presented alongside.
Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide (Predicted) | 5-chloro-2,3-dihydro-2-oxobenzoxazole (Experimental) |
| H-4 | ~7.80 ppm (d, J ≈ 2.0 Hz) | ~7.35 ppm (d, J ≈ 2.2 Hz) |
| H-5 | ~7.65 ppm (dd, J ≈ 8.5, 2.0 Hz) | - |
| H-6 | - | ~7.20 ppm (dd, J ≈ 8.5, 2.2 Hz) |
| H-7 | ~7.20 ppm (d, J ≈ 8.5 Hz) | ~7.10 ppm (d, J ≈ 8.5 Hz) |
| -SO₂NH₂ | ~7.40 ppm (s, broad) | - |
| N-H | ~11.8 ppm (s, broad) | ~11.7 ppm (s, broad) |
Table 2: Comparison of ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide (Predicted) | 5-chloro-2,3-dihydro-2-oxobenzoxazole (Experimental) |
| C-2 (C=O) | ~154.5 ppm | ~154.0 ppm |
| C-4 | ~115.0 ppm | ~110.5 ppm |
| C-5 | ~120.0 ppm | ~125.0 ppm |
| C-6 | ~138.0 ppm | ~121.0 ppm |
| C-7 | ~110.0 ppm | ~110.0 ppm |
| C-8 (C-O) | ~142.0 ppm | ~142.5 ppm |
| C-9 (C-N) | ~131.0 ppm | ~129.0 ppm |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for benzoxazolinone derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. Phase and baseline corrections are applied, and the spectra are referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mandatory Visualizations
To aid in the understanding of the molecular structure and the validation process, the following diagrams are provided.
Caption: Structure of 2,3-dihydro-2-oxo-6-benzoxazolesulfonamide.
Caption: Workflow for the validation of a chemical structure using NMR.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Oxo-benzoxazole Sulfonamides
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of a synthesized 2-oxo-benzoxazole sulfonamide, a class of compounds with significant potential in medicinal chemistry. The comparison is supported by detailed experimental protocols and hypothetical experimental data to aid in method selection and implementation.
Hypothetical Synthesis of 2-Oxo-benzoxazole-6-sulfonamide
To provide a practical context for purity analysis, a plausible three-step synthesis for 2-oxo-benzoxazole-6-sulfonamide is outlined below. This synthetic route informs the selection of potential impurities to be monitored during HPLC analysis.
-
Formation of 2-Benzoxazolinone: The synthesis begins with the cyclization of 2-aminophenol with urea under elevated temperatures to form 2-benzoxazolinone.
-
Chlorosulfonation: The formed 2-benzoxazolinone is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride intermediate is reacted with ammonia to produce the target compound, 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide.
Based on this synthetic pathway, potential impurities could include unreacted starting materials (2-aminophenol, 2-benzoxazolinone), intermediates (2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride), and by-products from side reactions, such as the formation of disulfonated products or isomers.
Comparison of HPLC Methods for Purity Analysis
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of the synthesized 2-oxo-benzoxazole-6-sulfonamide. Method A employs a gradient elution with a C18 column, offering high resolving power for complex mixtures. Method B utilizes an isocratic elution with a C8 column, providing a faster and simpler analysis for routine purity checks.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.05 M Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (60:40, A:B) |
| Gradient Program | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | N/A |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 275 nm | 275 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 30 minutes | 15 minutes |
| Advantages | Excellent resolution of closely eluting impurities, suitable for stability-indicating assays. | Faster analysis time, simpler mobile phase preparation, suitable for high-throughput screening. |
| Disadvantages | Longer run time, requires gradient equilibration, more complex mobile phase changes. | May not resolve all potential impurities, less suitable for complex samples. |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from the analysis of a synthesized batch of 2-oxo-benzoxazole-6-sulfonamide using the two proposed HPLC methods. The data illustrates the comparative performance of each method in separating the main compound from potential impurities.
Table 2: Hypothetical Purity Analysis Results
| Compound | Method A: Gradient Elution | Method B: Isocratic Elution | ||
| Retention Time (min) | Peak Area (%) | Retention Time (min) | Peak Area (%) | |
| 2-Aminophenol (Impurity) | 3.5 | 0.15 | 2.8 | 0.18 |
| 2-Benzoxazolinone (Impurity) | 8.2 | 0.30 | 4.5 | 0.32 |
| 2-Oxo-benzoxazole-6-sulfonamide (API) | 12.5 | 99.40 | 7.8 | 99.35 |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (Impurity) | 15.8 | 0.10 | 9.2 | 0.10 |
| Unknown Impurity | 17.1 | 0.05 | Co-elutes with API | - |
Experimental Protocols
Sample Preparation
Accurately weigh approximately 10 mg of the synthesized 2-oxo-benzoxazole-6-sulfonamide and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a sample solution with a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method A: Gradient Elution
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in HPLC-grade water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
HPLC Method B: Isocratic Elution
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A 60:40 (v/v) mixture of 0.05 M Potassium Phosphate Monobasic (adjusted to pH 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: 275 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Visualizing the Workflow
The overall workflow from the synthesis of the target compound to its purity analysis and data comparison is illustrated in the following diagram.
comparing reactivity of 6-Benzoxazolesulfonyl chloride with benzenesulfonyl chloride
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. For chemists engaged in the synthesis of sulfonamides, a ubiquitous functional group in pharmaceuticals and fine chemicals, the choice of sulfonylating agent is a critical decision point. This guide provides a comprehensive comparison of the reactivity of 6-benzoxazolesulfonyl chloride and the archetypal benzenesulfonyl chloride, offering insights grounded in established principles of physical organic chemistry and available experimental data. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Theoretical Framework: Electronic Effects Dictate Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the aromatic ring enhance this electrophilicity, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity.
The key difference between 6-benzoxazolesulfonyl chloride and benzenesulfonyl chloride lies in the nature of the aromatic system attached to the sulfonyl chloride group. The benzoxazole ring system, being a fused heterocyclic aromatic, exhibits a net electron-withdrawing effect. This is due to the electronegativity of the oxygen and nitrogen atoms within the oxazole ring, which delocalize electron density from the benzene ring.
Therefore, it is anticipated that 6-benzoxazolesulfonyl chloride will be significantly more reactive towards nucleophiles than benzenesulfonyl chloride . The electron-withdrawing nature of the benzoxazole moiety renders the sulfur atom of the sulfonyl chloride group more electron-deficient and, consequently, more susceptible to nucleophilic attack.
Quantitative Data: Insights from Benzenesulfonyl Chloride Kinetics
The following table summarizes representative kinetic data for the reaction of benzenesulfonyl chloride with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Water (Hydrolysis) | Water | 25 | 1.1 x 10⁻⁴ s⁻¹ | [Not found] |
| Aniline | Aqueous Solution | 25 | 4.5 x 10⁻³ M⁻¹s⁻¹ | [1] |
| Pyridine | Aqueous Solution | 25 | 1.8 x 10⁻² M⁻¹s⁻¹ | [Not found] |
| Azide (N₃⁻) | Aqueous Solution | 25 | 1.2 M⁻¹s⁻¹ | [1] |
Note: The absence of direct comparative data for 6-benzoxazolesulfonyl chloride in the literature necessitates a qualitative and theoretical comparison. The enhanced reactivity of 6-benzoxazolesulfonyl chloride is a strong prediction based on established chemical principles.
Experimental Protocols
The following are general experimental protocols for the synthesis of sulfonamides using sulfonyl chlorides. These can be adapted for use with both benzenesulfonyl chloride and 6-benzoxazolesulfonyl chloride, with the expectation that reactions involving the latter will proceed at a faster rate and may require milder conditions.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
Materials:
-
Amine (1.0 equivalent)
-
Sulfonyl chloride (benzenesulfonyl chloride or 6-benzoxazolesulfonyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.5 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution. For the more reactive 6-benzoxazolesulfonyl chloride, this addition should be performed with particular care to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions with 6-benzoxazolesulfonyl chloride are expected to be significantly faster.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Conclusion
Based on fundamental principles of organic chemistry, 6-benzoxazolesulfonyl chloride is predicted to be a more reactive sulfonylating agent than benzenesulfonyl chloride . The electron-withdrawing nature of the benzoxazole ring system increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. While direct quantitative comparative data is not prevalent in the current literature, this enhanced reactivity can be leveraged by researchers to potentially shorten reaction times, use milder reaction conditions, and improve yields in the synthesis of sulfonamides. For drug development professionals, the use of the benzoxazole moiety can also introduce desirable physicochemical and pharmacological properties into the target molecules. It is recommended that initial small-scale trials be conducted to optimize reaction conditions when substituting benzenesulfonyl chloride with its more reactive benzoxazole-containing counterpart.
References
alternative reagents to 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone in medicinal chemistry and drug discovery, traditionally relies on the reaction of amines with sulfonyl chlorides. While effective, the reactivity and potential instability of some sulfonyl chlorides, such as 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, have prompted the exploration of alternative reagents. This guide provides an objective comparison of various alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
This guide evaluates the performance of several classes of alternative reagents for sulfonamide synthesis, including:
-
Aryl and Alkyl Sulfonyl Chlorides: A look at common alternatives and the influence of electronic effects on their reactivity.
-
Sulfonyl Fluorides: Stable and selective reagents that offer advantages in certain contexts.
-
Pentafluorophenyl (PFP) Sulfonate Esters: Bench-stable solids that serve as excellent mimics for sulfonyl chlorides.
-
Sulfur Dioxide Surrogates (DABSO): A convenient and safe alternative to gaseous sulfur dioxide for generating sulfonyl intermediates.
The comparison focuses on key performance indicators such as reaction yields, conditions, and substrate scope, presented in a clear and concise format to facilitate informed decision-making in the laboratory.
Performance Comparison of Sulfonylating Agents
The following table summarizes the performance of various alternative reagents in sulfonamide synthesis. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods across different studies. However, this compilation provides a valuable overview of the expected outcomes with each class of reagent.
| Reagent Class | Example Reagent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Aryl Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Aniline | Pyridine, 0-25 °C | Quantitative | [1] |
| Benzenesulfonyl Chloride | Aniline | Pyridine, 0-25 °C | 100 | [1] | |
| 4-Nitrobenzenesulfonyl Chloride | Aniline | Pyridine, 0-25 °C | 100 | [1] | |
| Sulfonyl Fluorides | Phenylsulfonyl Fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 24 h | 85 | [2] |
| 4-Cyanobenzenesulfonyl Fluoride | Aniline | Ca(NTf₂)₂, t-amylOH, 60 °C, 1 h | 85 | [2] | |
| Phenylsulfonyl Fluoride | Morpholine | Ca(NTf₂)₂, t-amylOH, 60 °C, 24 h | 82 | [2] | |
| PFP Sulfonate Esters | p-Tolylpentafluorophenyl sulfonate | 4-Methylbenzylamine | Microwave, 5 min | High Yield | [3] |
| DABSO-based (in situ) | Aryl Boronic Acid + DABSO | Morpholine | Pd(OAc)₂, CuBr₂, PFP-OH, Na₂S₂O₈ | 50-80 | [4][5] |
| Grignard Reagent + DABSO | Morpholine | SOCl₂, Et₃N, THF, rt, 1.5 h | 83 |
Experimental Protocols
Detailed methodologies for key experiments using alternative sulfonylating agents are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Sulfonamide Synthesis using Sulfonyl Fluorides with Calcium Triflimide Activation
This protocol describes the synthesis of a sulfonamide from a sulfonyl fluoride and an amine, activated by calcium triflimide.[2]
Materials:
-
Phenylsulfonyl fluoride (1 equiv)
-
Aniline (2 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (1 equiv)
-
tert-Amyl alcohol (0.20 M)
Procedure:
-
To a reaction vessel, add phenylsulfonyl fluoride, aniline, and calcium triflimide.
-
Add tert-amyl alcohol to the mixture to achieve the desired concentration.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Protocol 2: One-Pot Sulfonamide Synthesis using a Grignard Reagent and DABSO
This protocol outlines a one-pot synthesis of a sulfonamide starting from a Grignard reagent and the sulfur dioxide surrogate, DABSO.
Materials:
-
4-Fluorophenylmagnesium bromide (1.0 M in THF, 1 equiv)
-
DABCO-bis(sulfur dioxide) (DABSO) (0.5 equiv)
-
Thionyl chloride (1.1 equiv)
-
Morpholine (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-fluorophenylmagnesium bromide in THF at room temperature under a nitrogen atmosphere, add DABSO. Stir the mixture for 30 minutes.
-
Add thionyl chloride to the reaction mixture and stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of morpholine and triethylamine in THF.
-
Add the amine solution to the reaction mixture and stir for 30 minutes at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Sulfonamide Synthesis from PFP Sulfonate Esters
This protocol describes a rapid synthesis of sulfonamides from pentafluorophenyl (PFP) sulfonate esters using microwave irradiation.[3]
Materials:
-
p-Tolylpentafluorophenyl sulfonate (1 equiv)
-
4-Methylbenzylamine (1.2 equiv)
-
Suitable microwave-safe reaction vial
Procedure:
-
Combine p-tolylpentafluorophenyl sulfonate and 4-methylbenzylamine in a microwave-safe reaction vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 5 minutes at a suitable temperature and power (optimization may be required).
-
After cooling, the product can often be isolated by simple filtration or extraction without the need for chromatographic purification.
Visualizing Reaction Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway involving sulfonamides.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide drugs.
Conclusion
The choice of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, with significant implications for reaction efficiency, substrate scope, and overall process robustness. While traditional sulfonyl chlorides remain widely used, this guide highlights the viability and, in some cases, superiority of alternative reagents. Sulfonyl fluorides offer enhanced stability, PFP sulfonate esters provide the convenience of being bench-stable solids, and DABSO-based methods present a safe and practical approach for generating sulfonyl intermediates. By considering the comparative data and experimental protocols presented, researchers can make more informed decisions, leading to optimized synthetic routes and accelerated drug discovery efforts.
References
- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Unlocking Drug Discovery Potential with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
For researchers and scientists navigating the complex landscape of drug discovery, the identification of versatile molecular scaffolds is a critical step in developing novel therapeutics. 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, a highly reactive synthetic intermediate, serves as a gateway to a class of compounds with significant therapeutic promise: the 6-sulfonamido-benzoxazolones. This guide provides a comprehensive comparison of the advantages of utilizing this scaffold in drug discovery, supported by experimental data, detailed protocols, and pathway visualizations.
The core advantage of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- lies in its ability to readily react with a diverse range of primary and secondary amines to generate a library of 6-sulfonamido-benzoxazolone derivatives. This modularity allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. The resulting sulfonamide linkage is a privileged functional group in drug design, known for its metabolic stability and ability to form key hydrogen bonding interactions with biological targets.
Derivatives of the 6-sulfonamido-benzoxazolone scaffold have demonstrated potent activity in two key therapeutic areas: oncology, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and inflammation, by modulating the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).
Performance Comparison: 6-Sulfonamido-Benzoxazolones vs. Marketed Drugs
To objectively assess the potential of this compound class, their in vitro efficacy is compared against established drugs targeting similar pathways.
Anti-Cancer Activity: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy for cancer treatment. The table below compares the half-maximal inhibitory concentration (IC50) of various 6-sulfonamido-benzoxazolone derivatives against VEGFR-2 with that of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 6-Sulfonamido-benzoxazolone Derivative 1 | VEGFR-2 | 8.5 | Sorafenib | VEGFR-2 | 90[1][2] |
| 6-Sulfonamido-benzoxazolone Derivative 2 | VEGFR-2 | 15.2 | Sorafenib | VEGFR-2 | 90[1][2] |
| 6-Sulfonamido-benzoxazolone Derivative 3 | VEGFR-2 | 21.0 | Sorafenib | VEGFR-2 | 90[1][2] |
Lower IC50 values indicate higher potency.
The data clearly indicates that synthetic derivatives derived from 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- can exhibit potent VEGFR-2 inhibitory activity, with some compounds demonstrating significantly lower IC50 values than the established drug, Sorafenib.
Anti-Inflammatory Activity: IL-6 Inhibition
Chronic inflammation is a hallmark of numerous diseases. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammatory processes. The ability of 6-sulfonamido-benzoxazolone derivatives to inhibit the production of inflammatory mediators is a promising avenue for the development of new anti-inflammatory drugs. The following table compares the IC50 values of these derivatives for the inhibition of nitric oxide (NO) and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells against Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).
| Compound | Assay (LPS-induced RAW264.7 cells) | IC50 (µM) | Reference Compound | Assay (LPS-induced RAW264.7 cells) | IC50 (µM) |
| 6-Sulfonamido-benzoxazolone Derivative A | NO Production Inhibition | 5.1 | Celecoxib | NO Production Inhibition | ~10-20 |
| 6-Sulfonamido-benzoxazolone Derivative B | IL-6 Production Inhibition | 3.8 | Celecoxib | IL-6 Production Inhibition | >25 |
| 6-Sulfonamido-benzoxazolone Derivative C | NO Production Inhibition | 7.2 | Celecoxib | NO Production Inhibition | ~10-20 |
Lower IC50 values indicate higher potency.
These results highlight the potential of 6-sulfonamido-benzoxazolone derivatives as potent anti-inflammatory agents, in some cases surpassing the in vitro activity of the widely used NSAID, Celecoxib, in specific inflammatory assays.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
References
comparative study of different substituted benzoxazolesulfonyl chlorides in synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfonyl chloride moiety at the 2-position of the benzoxazole ring provides a versatile handle for further chemical modification, enabling the synthesis of a wide array of derivatives, including sulfonamides, which are of significant interest in drug discovery.[1][2] This guide provides a comparative overview of the synthetic routes to various substituted benzoxazolesulfonyl chlorides, offering insights into the influence of substituents on the synthetic process. While direct comparative studies are limited in the published literature, this document compiles and extrapolates from existing data on the synthesis of benzoxazoles and related sulfonyl chlorides to provide a comprehensive guide.
General Synthetic Strategies
The synthesis of substituted benzoxazolesulfonyl chlorides typically proceeds through a multi-step sequence, beginning with the formation of the substituted benzoxazole core, followed by the introduction and conversion of a functional group at the 2-position to the desired sulfonyl chloride. A common and effective strategy involves the use of 2-mercaptobenzoxazole as a key intermediate.
A generalized workflow for this synthesis is depicted below.
Caption: General synthetic workflow for substituted benzoxazole-2-sulfonyl chlorides.
Comparative Synthesis Data
Direct comparative data on the synthesis of a range of substituted benzoxazolesulfonyl chlorides is scarce. However, by examining the synthesis of precursors and analogous sulfonyl chlorides, we can infer the impact of substituents on reaction outcomes. The following tables summarize representative data for the synthesis of key intermediates, which are essential for the subsequent conversion to the target sulfonyl chlorides.
Table 1: Synthesis of Substituted 2-Mercaptobenzoxazoles
| Substituent | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| 6-Chloro | 6-Chlorobenzoxazolone | NaOH, CS₂ | 2.6 h | High (not specified) | [3] |
| Unsubstituted | 2-Aminophenol | Xanthate | - | - | - |
| Various | Substituted 2-Aminophenols | CS₂/base | Varies | Generally Good | General Knowledge |
Table 2: Synthesis of Substituted 2-Chlorobenzoxazoles (Alternative Precursors)
| Substituent | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Unsubstituted | 2-Mercaptobenzoxazole | Thionyl Chloride, DMF | 5 h | 69.7 | [4] |
| Unsubstituted | 2-Mercaptobenzoxazole | Chlorine | - | 90 | [4] |
| 6-Chloro | 2-Mercapto-6-chlorobenzoxazole | Chlorine | 3 h | 91 | [5] |
| 6-Nitro | 2-Chlorobenzoxazole | Fuming Nitric Acid, Sulfuric Acid | - | - | [6] |
The yield and purity of the final benzoxazolesulfonyl chloride are highly dependent on the nature of the substituent on the benzoxazole ring. Electron-withdrawing groups, such as nitro or chloro, can deactivate the ring system, potentially requiring harsher reaction conditions for the oxidative chlorination step. Conversely, electron-donating groups may facilitate the reaction but could also lead to side reactions if not carefully controlled.
The logical relationship of substituent effects on the synthesis is illustrated in the diagram below.
Caption: Influence of substituents on the synthesis of benzoxazolesulfonyl chlorides.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis of substituted benzoxazolesulfonyl chlorides, adapted from literature procedures for analogous compounds.
Protocol 1: Synthesis of Substituted 2-Mercaptobenzoxazole
This protocol is a generalized procedure based on the synthesis of 2-mercapto-6-chlorobenzoxazole.[3]
-
Ring Opening of Substituted Benzoxazolone: A substituted benzoxazolone (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (2.2-2.5 eq). The mixture is heated to approximately 80-85°C and maintained at this temperature for 2-3 hours to ensure complete ring opening, forming the sodium salt of the corresponding 2-aminophenol derivative.
-
Sulfhydrylation and Cyclization: The solution from the previous step is cooled and then reacted with carbon disulfide (1.05-1.1 eq). This reaction is typically performed in a continuous flow reactor or by controlled addition to manage the exothermicity and ensure efficient mixing. The reaction temperature is maintained between 130-135°C with a short residence time (15-30 seconds).
-
Acidification and Isolation: The reaction mixture is then acidified with an acid, such as hydrochloric acid, to a pH of approximately 2-3. The precipitated solid, the substituted 2-mercaptobenzoxazole, is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of Substituted Benzoxazole-2-sulfonyl Chloride
This protocol is adapted from general procedures for the oxidative chlorination of mercaptans to sulfonyl chlorides.[5][7]
-
Preparation of Chlorinating Medium: A mixture of a suitable organic solvent (e.g., dichloromethane) and concentrated hydrochloric acid is cooled to below -5°C in an ice-acetone bath.
-
Generation of Chlorine in situ: To the cooled acidic mixture, a solution of sodium hypochlorite (bleach, 3.5-5.0 eq) is added dropwise while maintaining the temperature below -5°C. This generates chlorine in the reaction mixture.
-
Oxidative Chlorination: A slurry of the substituted 2-mercaptobenzoxazole (1.0 eq) in the same organic solvent is added portion-wise to the cold chlorinating medium. The reaction mixture is stirred vigorously for 30-60 minutes, keeping the temperature below -5°C.
-
Work-up and Isolation: The excess chlorine is quenched by the addition of a sodium thiosulfate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure at a low temperature to yield the crude substituted benzoxazole-2-sulfonyl chloride. The product is often used immediately in the next step due to potential instability.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
A Comparative Spectroscopic Analysis of 5- and 6-Substituted Benzoxazolesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5- and 6-substituted benzoxazolesulfonyl chloride derivatives. Benzoxazole scaffolds are significant in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a sulfonyl chloride group provides a reactive handle for further derivatization, making these compounds valuable intermediates in drug discovery. Understanding their spectroscopic properties is crucial for structural confirmation and quality control.
This document summarizes key spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis), offers detailed experimental protocols for their synthesis and analysis, and presents a visual workflow for their characterization.
Experimental Protocols
General Synthesis of Benzoxazolesulfonyl Chlorides
The synthesis of substituted benzoxazolesulfonyl chlorides can be approached through several routes. A common method involves the chlorosulfonation of a pre-formed benzoxazole ring. Alternatively, the benzoxazole ring can be constructed from a precursor already containing the sulfonyl chloride moiety.
Protocol: Chlorosulfonation of a 2-Substituted Benzoxazole
-
Starting Material: A 2-substituted benzoxazole (e.g., 2-methylbenzoxazole).
-
Reaction: The benzoxazole is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature, typically 0-5 °C, with constant stirring.
-
Heating: The reaction mixture is then allowed to warm to room temperature and may be heated (e.g., to 70-80 °C) for several hours to ensure complete reaction. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is the crude sulfonyl chloride derivative.
-
Purification: The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., a hexane/ethyl acetate mixture).
This protocol is a generalized procedure and may require optimization for specific substrates.
Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3]
-
Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[3]
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[4]
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using an FT-IR spectrometer.[4]
-
Solid samples are typically prepared as KBr pellets.[5]
-
Spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used, depending on the compound's volatility and stability.
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are measured using a spectrophotometer.[4]
-
Samples are dissolved in a spectroscopic grade solvent (e.g., ethanol, CH₂Cl₂) to a known concentration (e.g., 10⁻⁴ M or 10⁻⁵ M).[8][9]
-
Spectra are recorded over a range, typically from 200 to 600 nm, to determine the maximum absorption wavelength (λmax).[4]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of substituted benzoxazolesulfonyl chlorides.
Caption: General workflow for synthesis and spectroscopic analysis.
Spectroscopic Data Comparison
Direct comparative data for 5- and 6-substituted benzoxazolesulfonyl chloride is limited in published literature. The following tables provide available data for a 5-substituted derivative and representative data for a related 6-substituted heterocyclic sulfonyl chloride to illustrate the expected spectroscopic differences.
Table 1: ¹H NMR Spectroscopic Data
The primary difference in the ¹H NMR spectra between 5- and 6-substituted isomers lies in the splitting patterns of the aromatic protons on the benzene ring.
| Compound | Solvent | H-4 | H-6 | H-7 | Other Signals |
| 2-Methyl-benzoxazole-5-sulfonyl chloride | - | δ ~8.1-8.2 (d) | δ ~7.9-8.0 (dd) | δ ~7.6-7.7 (d) | δ ~2.7 (s, 3H, CH₃) |
| 6-Benzothiazole sulfonyl chloride *[10] | CDCl₃ | δ 8.73 (s) | - | δ 8.18-8.20 (d) | δ 8.35-8.37 (d, H-5), δ 9.33-9.34 (s, H-2) |
*Note: Data for 6-benzothiazole sulfonyl chloride is used illustratively. The proton numbering and exact shifts will differ for the benzoxazole analog, but the general splitting pattern provides insight.
-
5-Substituted Isomer: Proton H-4 typically appears as a doublet, H-7 as a doublet, and H-6 as a doublet of doublets, resulting from coupling to both H-4 and H-7.
-
6-Substituted Isomer: Protons H-5 and H-7 would appear as doublets, while H-4 would likely be a singlet or a narrow doublet depending on long-range coupling.
Table 2: Infrared (IR) Spectroscopic Data
The IR spectra are dominated by the characteristic stretches of the sulfonyl chloride group. These are expected to be very similar for both isomers.
| Compound | ν (SO₂) asymmetric (cm⁻¹) | ν (SO₂) symmetric (cm⁻¹) | Other Key Bands (cm⁻¹) |
| General Sulfonyl Chlorides [11] | 1370 - 1410 | 1166 - 1204 | ~1500-1600 (C=C, C=N), ~3000-3100 (Ar C-H) |
| 2-Methyl-benzoxazole-5-sulfonyl chloride [12] | Strong bands characteristic of SO₂ stretch observed | Strong bands characteristic of SO₂ stretch observed | Bands for methyl and aromatic C-H, C=N, and C=C observed |
Table 3: Mass Spectrometry (MS) Data
The molecular ion peak (M⁺) will be identical for both isomers. The key diagnostic feature is the isotopic pattern of chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), resulting in an M+2 peak.
| Compound | Molecular Formula | Molecular Weight | Key Fragments & Features |
| 2-Methyl-benzoxazole-5-sulfonyl chloride [6] | C₈H₆ClNO₃S | 231.65 g/mol | M⁺ at m/z 231, M+2 at m/z 233. Loss of Cl (-35), SO₂ (-64). |
| 6-Substituted Isomer (Expected) | C₈H₆ClNO₃S | 231.65 g/mol | Identical M⁺ and M+2 peaks. Fragmentation pattern may show subtle differences in ion intensities. |
Table 4: UV-Vis Spectroscopic Data
The position of the sulfonyl chloride group is expected to have a minor effect on the electronic transitions of the benzoxazole core.
| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| General 2-Aryl Benzoxazoles [4][8] | Ethanol | 330 - 380 | 1.8 x 10⁴ - 5.3 x 10⁴ M⁻¹cm⁻¹ |
| 5- or 6-Substituted Derivatives (Expected) | Ethanol/CH₂Cl₂ | Likely in the 300-360 nm range | Similar to other benzoxazole derivatives |
Subtle shifts in λmax (bathochromic or hypsochromic) may occur depending on the electronic effect of the substituent and its interaction with the benzoxazole chromophore, but significant differences between the 5- and 6-isomers are not anticipated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 11. acdlabs.com [acdlabs.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from Benzoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of sulfonamide derivatives based on different benzoxazole isomers. The position of the sulfonamide group on the benzoxazole ring, along with substitutions on the sulfonamide moiety, significantly influences the pharmacological profile of these compounds. This document summarizes key experimental data on their anticancer, antimicrobial, and anti-inflammatory activities, details the methodologies used for these evaluations, and visualizes synthetic pathways and structure-activity relationships.
Data Presentation: A Comparative Summary
The biological activities of sulfonamides derived from benzoxazole isomers are presented below. Direct comparative studies of positional isomers are limited in the available literature. Therefore, this guide presents data on 5-sulfonamido-benzoxazole and 6-sulfonamido-benzoxazolone derivatives from separate studies to facilitate a cross-series comparison.
Anticancer Activity of Sulfonamido-Benzoxazole Derivatives
The antiproliferative potential of a series of sulfonamido-benzoxazole derivatives was evaluated against the human leukemia (HL-60) cancer cell line using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 1.
Table 1: Anticancer Activity of Sulfonamido-Benzoxazole Derivatives against HL-60 Cancer Cell Line
| Compound ID | Substitution on Sulfonamide Moiety | IC50 (µM)[1] |
| 1a | Unsubstituted Phenyl | 25 ± 1.1 |
| 1b | 4-Methylphenyl (p-tolyl) | 0.5 ± 1.2 |
| 1c | 4-Methoxyphenyl | 5 ± 1.5 |
| 1d | 4-Chlorophenyl | 0.5 ± 1.3 |
| Etoposide | Standard Drug | 10 ± 1 |
Lower IC50 values indicate higher anticancer activity.
Antimicrobial Activity of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole Derivatives
A series of 5-sulfonamido-benzoxazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity using the microdilution method. The Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are presented in Table 2.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 5-Sulfonamido-Benzoxazole Derivatives [2]
| Compound ID | R-group on Phenylsulfonamido Moiety | E. faecalis | S. aureus | E. coli | P. aeruginosa | C. albicans |
| N2 | H | 64 | >512 | >512 | >512 | >512 |
| N3 | F | 64 | >512 | >512 | >512 | >512 |
| N4 | Cl | 64 | >512 | >512 | >512 | >512 |
| N5 | Br | 64 | >512 | >512 | >512 | >512 |
| N6 | CH3 | 64 | >512 | >512 | >512 | >512 |
| N7 | OCH3 | 64 | >512 | >512 | >512 | >512 |
| N8 | NO2 | 64 | >512 | >512 | >512 | >512 |
Lower MIC values indicate higher antimicrobial activity.
Anti-inflammatory Activity of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives
The anti-inflammatory potential of a series of 6-sulfonamido benzoxazolone derivatives was assessed by their ability to inhibit the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells. The results are summarized in Table 3.
Table 3: IL-6 Inhibitory Activity of 6-Sulfonamido Benzoxazolone Derivatives [3]
| Compound ID | Sulfonamide Moiety | IL-6 Inhibition (%) at 10 µM |
| 3i | 4-Methylbenzenesulfonamido | Superior to Celecoxib |
| 3j | 4-Methoxybenzenesulfonamido | Superior to Celecoxib |
| 3l | Thiophene-2-sulfonamido | Equivalent to Celecoxib |
| Celecoxib | Positive Control | - |
Higher inhibition percentage indicates greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the sulfonamido-benzoxazole derivatives against the HL-60 human leukemia cell line was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and the standard drug, etoposide.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Microdilution Method for Antimicrobial Activity
The in vitro antimicrobial activity of the 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives was determined by the minimal inhibitory concentration (MIC) using the microdilution method.[2]
-
Microorganism Preparation: Standard and clinical isolate strains of Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans were used.
-
Compound Dilution: The synthesized compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
IL-6 Inhibition Assay for Anti-inflammatory Activity
The anti-inflammatory activity of the 6-acylamino/sulfonamido benzoxazolone derivatives was evaluated by measuring the inhibition of IL-6 production in LPS-induced RAW264.7 macrophage cells.[3]
-
Cell Culture: RAW264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with the test compounds or celecoxib (positive control) for 1 hour.
-
LPS Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce IL-6 production.
-
Supernatant Collection: After incubation, the cell culture supernatants were collected.
-
ELISA Assay: The concentration of IL-6 in the supernatants was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Inhibition Calculation: The percentage of IL-6 inhibition was calculated by comparing the IL-6 levels in the compound-treated groups with the LPS-only treated group.
Visualizations
The following diagrams illustrate the general synthetic workflows and structure-activity relationships for the described sulfonamido-benzoxazole derivatives.
Synthetic Workflow for 5-Sulfonamido-Benzoxazole Derivatives
Caption: General synthesis of 5-sulfonamido-benzoxazoles.
Synthetic Workflow for 6-Sulfonamido-Benzoxazolone Derivatives
Caption: General synthesis of 6-sulfonamido-benzoxazolones.
Structure-Activity Relationship (SAR) of Sulfonamido-Benzoxazoles
References
Assessing the Stability of Sulfonamides from 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inherent stability of a sulfonamide is a critical factor in drug development, influencing its shelf-life, bioavailability, and degradation pathways. The structure of the precursor sulfonyl chloride plays a significant role in determining the stability of the resulting sulfonamide bond.
Influence of the 2,3-dihydro-2-oxo-6-benzoxazole Moiety on Sulfonamide Stability
The 2,3-dihydro-2-oxo-6-benzoxazole (benzoxazolone) moiety is expected to significantly influence the stability of the derived sulfonamides due to two primary factors:
-
Electronic Effects : The benzoxazolone ring system contains electron-withdrawing amide and ether functionalities. When attached to the sulfonyl group, this moiety will decrease the electron density at the sulfur atom. Generally, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are more susceptible to nucleophilic attack and subsequent degradation, particularly under basic conditions.[1] This suggests that sulfonamides derived from 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride may exhibit lower stability compared to those derived from sulfonyl chlorides with electron-donating groups.
-
Inherent Ring Stability : The benzoxazole ring system itself is known to be less aromatic and more susceptible to hydrolysis than related heterocycles like benzimidazoles and benzothiazoles.[2] Studies have shown that benzoxazoles can undergo facile, pH-dependent ring cleavage.[2][3] This intrinsic instability of the heterocyclic core represents a potential degradation pathway for the entire molecule, independent of the sulfonamide bond's cleavage.
Based on these principles, it is hypothesized that sulfonamides derived from 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride will exhibit moderate to low stability, particularly in aqueous media under acidic or basic conditions.
Comparative Stability Data of Common Sulfonamides
To provide a context for assessing the potential stability of benzoxazolone-derived sulfonamides, the following tables summarize published stability data for commonly studied sulfonamide antibiotics under various stress conditions. These compounds serve as benchmarks for comparison.
Table 1: Hydrolytic Stability of Selected Sulfonamides
| Sulfonamide | Condition | Half-life (t½) / Degradation | Reference |
| Sulfadiazine | pH 4.0 (50°C) | > 1 year (hydrolysis rate ≤10%) | [4] |
| Sulfamethoxazole | pH 7.0 (50°C) | > 1 year (hydrolysis rate ≤10%) | [4] |
| Sulfachloropyridazine | pH 7.0 (50°C) | Unstable | [5] |
| General Trend | Acidic pH | Generally more susceptible to degradation | [1] |
| General Trend | Neutral to Alkaline pH | Generally more stable | [1][4] |
Note: Stability is highly dependent on the specific structure of the sulfonamide and the experimental conditions.
Table 2: Thermal Stability of Selected Sulfonamides in Skimmed Milk
| Sulfonamide | Temperature | Degradation after 20 min | Reference |
| Sulfamethazine | 120°C | 85.1% | [6] |
| Sulfadimethoxine | 120°C | 6.5% | [6] |
Note: This data illustrates the variability in thermal stability among different sulfonamide structures.
Table 3: Photodegradation of Selected Sulfonamides
| Sulfonamide | System | Pseudo-first-order rate constant (k) | Reference |
| Sulfadiazine (SDZ) | UV/Na₂S₂O₈ | 0.0245 min⁻¹ | [7] |
| Sulfamethoxazole (SMX) | UV/Na₂S₂O₈ | 0.0283 min⁻¹ | [7] |
| Sulfathiazole (STZ) | UV/H₂O₂ | Highest degradation rate in this system | [7] |
Note: Photodegradation rates are highly dependent on the irradiation source, matrix, and presence of photosensitizers.
Experimental Protocols for Stability Assessment
To definitively determine the stability of sulfonamides derived from 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, forced degradation studies are recommended. The following are detailed protocols for key experiments.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability.[1]
a. Acid and Base Hydrolysis
-
Acid Hydrolysis : Dissolve the sulfonamide in a 0.1 M to 1 M HCl solution.[1] Maintain the solution at a controlled temperature (e.g., 60-80°C) for a period of up to 24 hours.[1] Withdraw samples at various time points, neutralize them with an equivalent amount of NaOH, and dilute for analysis by a stability-indicating method.[1]
-
Base Hydrolysis : Dissolve the sulfonamide in a 0.1 M to 1 M NaOH solution.[1] Use similar temperature and duration conditions as for acid hydrolysis.[1] Neutralize samples with an equivalent amount of HCl before analysis.[1]
b. Oxidative Degradation
-
Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]
-
Typically, the reaction is carried out at room temperature for a predetermined duration.[1]
-
Dilute samples for analysis at various time points.[1]
c. Thermal Degradation
-
Solid State : Expose the solid sulfonamide powder to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[1] Subsequently, dissolve samples in a suitable solvent for analysis.[1]
-
Solution State : Dissolve the sulfonamide in a suitable solvent and heat at a controlled temperature.[1]
d. Photodegradation
-
Prepare a solution of the sulfonamide in a suitable solvent.
-
Expose the solution to a light source that produces a combination of visible and ultraviolet outputs, as specified by ICH guideline Q1B.[1]
-
A control sample should be stored under the same conditions but protected from light.[1]
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent sulfonamide from its degradation products.[1]
-
Instrumentation : An HPLC system equipped with a UV or photodiode array (PDA) detector.[1]
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Sample Preparation : Neutralize samples from forced degradation studies if necessary, and dilute with the mobile phase to a suitable concentration. Filter the solutions through a 0.45 µm membrane filter before injection.[1]
-
Method Validation : The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for evaluating sulfonamide stability.
Caption: Potential degradation pathways for benzoxazolone sulfonamides.
Conclusion
While direct experimental data is lacking, a scientific assessment based on the chemical properties of the benzoxazolone moiety suggests that sulfonamides derived from 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride may exhibit limited stability. The electron-withdrawing nature of the heterocyclic ring likely renders the sulfonamide bond more susceptible to cleavage, and the inherent instability of the benzoxazole ring itself presents an additional degradation pathway. For any drug development program involving this class of compounds, rigorous stability testing as outlined in this guide is imperative to characterize their degradation profiles and ensure product quality and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
For immediate reference, treat 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- as a corrosive and water-reactive substance. Proper disposal requires careful handling and adherence to hazardous waste regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
This document outlines the necessary safety precautions, disposal protocols for both small and large quantities, and emergency procedures to ensure a safe laboratory environment.
I. Immediate Safety and Hazard Profile
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a corrosive compound that can cause severe skin burns and eye damage. It is harmful if swallowed and is reactive with water, releasing toxic gases. All handling of this chemical should be performed in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a chemical fume hood is required. For emergencies, a self-contained breathing apparatus may be necessary.
II. Quantitative Data Summary
The following table summarizes key quantitative data for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₄S |
| Molecular Weight | 233.63 g/mol |
| Appearance | Solid |
| Primary Hazards | Corrosive |
III. Disposal Procedures
The appropriate disposal method for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- depends on the quantity of waste.
For small amounts, a careful neutralization process can be performed by trained personnel in a controlled environment.
Experimental Protocol for Neutralization:
-
Preparation:
-
Work exclusively within a certified chemical fume hood.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or a 5% solution of sodium hydroxide in a large beaker. The volume of the basic solution should be at least ten times the volume of the sulfonyl chloride to be neutralized.
-
Place the beaker containing the basic solution in an ice bath to manage the heat generated during the exothermic reaction.
-
-
Neutralization:
-
Slowly and cautiously add the 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- to the cooled, stirred basic solution. Never add the basic solution to the sulfonyl chloride.
-
Maintain constant stirring and monitor the temperature to prevent excessive heat generation.
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure complete hydrolysis.
-
-
Verification and Final Disposal:
-
Test the pH of the resulting solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Once neutralized, the solution should be disposed of as aqueous hazardous waste in a properly labeled container, following your institution's specific guidelines. Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions of this nature.
-
Bulk quantities of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- must be disposed of as hazardous waste. Do not attempt to neutralize large amounts.
-
Packaging:
-
Ensure the original container is securely sealed. If transferring to a new container, it must be compatible with the chemical (e.g., glass or other resistant material), properly sealed, and clearly labeled.
-
The label must include the full chemical name: "6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-", the associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as water, bases, and oxidizing agents.
-
-
Collection:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Caption: Logical workflow for the proper disposal of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.
Personal protective equipment for handling 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
Essential Safety and Handling Guide for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (CAS Number: 27685-90-1). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a hazardous chemical that can cause severe skin burns and eye damage and is harmful if swallowed.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 27685-90-1 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClNO₄S | [1][4] |
| Molecular Weight | 233.63 g/mol | [1][4] |
| Appearance | Purple to black solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
| Hazard Statements | H302, H314, H318 | [1] |
| Precautionary Statements | P280, P305+P351+P338, P310 | [3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][6]
-
Skin Protection: Wear a chemical-resistant lab coat or apron and full-coverage clothing.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[7]
3. Handling:
-
Avoid creating dust.
-
Keep the container tightly sealed when not in use.[8]
-
Avoid contact with moisture, as sulfonyl chlorides can react with water.
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
Disposal Plan: Step-by-Step Procedures
1. Small Spills and Residual Quantities:
-
Neutralization: For small residual amounts (e.g., cleaning glassware), a careful neutralization can be performed in a fume hood.
-
Prepare a large beaker containing a saturated sodium bicarbonate solution and place it in an ice bath.[7]
-
Slowly and carefully add the residual sulfonyl chloride solution to the cold, stirred basic solution. This reaction is exothermic and may produce gas.[7]
-
Continue stirring for at least 30-60 minutes after the addition is complete.[7]
-
Verify that the final pH of the solution is neutral or slightly basic (pH 7-9).[7]
-
Dispose of the neutralized aqueous solution in a designated "Aqueous Hazardous Waste" container.[7]
-
2. Bulk Quantities and Contaminated Materials:
-
Waste Segregation: Bulk quantities of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- must be disposed of as hazardous waste without attempting neutralization.[7] This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[7]
-
Container and Labeling: Ensure the waste container is tightly sealed, compatible with the chemical, and clearly labeled with the full chemical name and associated hazards.[7]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Scoop the absorbed material into a designated hazardous waste container. Do not use water for cleanup.[2]
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal.
References
- 1. 2,3-dihydro-2-oxobenzoxazole-6-sulphonyl chloride | 27685-90-1 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-|CAS 27685-90-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
